molecular formula C8H18ClNO2 B554881 (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride CAS No. 103614-40-0

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Cat. No.: B554881
CAS No.: 103614-40-0
M. Wt: 195.69 g/mol
InChI Key: PFFJYAVJRFRTKL-RGMNGODLSA-N
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Description

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, also known as (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, is a useful research compound. Its molecular formula is C8H18ClNO2 and its molecular weight is 195.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2S)-2-(methylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFJYAVJRFRTKL-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461581
Record name (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103614-40-0
Record name (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Safe Handling of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride , a chiral building block derived from the amino acid L-alanine, serves as a valuable intermediate in the intricate landscape of pharmaceutical synthesis. Its unique structural features—a protected carboxylic acid in the form of a tert-butyl ester and a secondary amine—make it a versatile component for constructing complex, stereochemically defined molecules. The incorporation of N-methylated amino acids into peptide-based therapeutics is a well-established strategy to enhance metabolic stability, improve membrane permeability, and modulate biological activity.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the material's properties, synthesis, and critical safety protocols based on its Material Safety Data Sheet (MSDS), ensuring both scientific integrity and operational safety.

Chemical and Physical Profile

A thorough understanding of the physicochemical properties of a compound is foundational to its effective and safe use in a laboratory setting. (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a white to off-white solid. Below is a summary of its key identifiers and computed properties.

PropertyValueSource
IUPAC Name tert-butyl (2S)-2-(methylamino)propanoate;hydrochloride[2]
Synonyms N-Methyl-L-alanine tert-butyl ester hydrochloride, N-Me-Ala-OtBu HCl[2]
CAS Number 103614-40-0[2]
Molecular Formula C₈H₁₈ClNO₂[2]
Molecular Weight 195.69 g/mol [2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 4[3]

Hazard Identification and Classification: A Core Safety Analysis

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is classified as a hazardous substance. The primary hazards are associated with its potential to cause irritation and acute toxicity if ingested.[2]

GHS Hazard Classification: [2]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

The following diagram illustrates the logical flow of hazard identification and the corresponding necessary precautions.

Hazard_Analysis cluster_hazards Identified GHS Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_controls Engineering & Handling Controls H302 H302 Harmful if swallowed Goggles Safety Goggles H302->Goggles Prevents accidental acontact/ingestion H315 H315 Causes skin irritation Gloves Nitrile Gloves H315->Gloves Prevents skin contact H319 H319 Causes serious eye irritation H319->Goggles Prevents eye contact H335 H335 May cause respiratory irritation FumeHood Chemical Fume Hood H335->FumeHood Controls inhalation exposure SafeWeighing Safe Weighing Practices Gloves->SafeWeighing Goggles->SafeWeighing LabCoat Lab Coat FumeHood->SafeWeighing Storage Segregated & Dry Storage SafeWeighing->Storage Synthesis_Workflow Start L-Alanine Step1 Esterification (e.g., Isobutylene, H+) Start->Step1 Intermediate1 L-Alanine tert-butyl ester Step1->Intermediate1 Step2 N-Methylation (e.g., NaH, CH₃I) Intermediate1->Step2 Intermediate2 (S)-tert-Butyl 2-(methylamino)propanoate Step2->Intermediate2 Step3 Salt Formation (HCl) Intermediate2->Step3 End (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride Step3->End

Caption: Conceptual Synthetic Workflow.

Application as a Chiral Building Block

Chiral amines and amino acid esters are fundamental building blocks in the pharmaceutical industry. [4]The title compound is utilized in the synthesis of more complex molecules where the N-methyl-L-alanine fragment is required. The tert-butyl ester provides temporary protection for the carboxylic acid, preventing it from reacting during subsequent coupling or modification steps. It can be selectively removed under acidic conditions to reveal the free carboxylic acid for further functionalization, such as amide bond formation in peptide synthesis.

Safe Handling and Laboratory Protocols

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride. The following protocol is a self-validating system designed to minimize exposure.

Detailed Protocol for Weighing a Hazardous Powder

This procedure is adapted from standard laboratory guidelines for handling toxic powders. [5][6]

  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood with a face velocity between 80-120 feet per minute is operational. [7] * Designate a specific area within the fume hood for handling the powder. [8] * Place all necessary equipment (spatulas, weigh paper, secondary containers) inside the fume hood.

    • Place the analytical balance as close to the fume hood as feasible to minimize travel distance. [9]

  • Personal Protective Equipment (PPE):

    • Wear a properly fitted lab coat, long pants, and closed-toe shoes.

    • Wear chemical splash goggles to comply with the "causes serious eye irritation" (H319) classification.

    • Wear nitrile gloves to protect against skin irritation (H315). Change gloves immediately if contamination is suspected. [8]

  • Weighing Procedure (Tare-and-Go Method):

    • Place a clean, labeled, and sealable container (e.g., a vial with a cap) on the analytical balance and press the "tare" button to zero the mass. [5] * Transfer the tared container into the designated area within the chemical fume hood.

    • Carefully transfer the desired amount of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride powder into the container using a clean spatula. Avoid creating dust.

    • Securely close the lid of the container.

    • Wipe the exterior of the container with a damp cloth to remove any residual powder.

    • Transfer the sealed container back to the analytical balance to obtain the final weight.

    • If adjustments are needed, return the container to the fume hood. Never add or remove powder from the container on the open bench. [6]

  • Cleanup and Decontamination:

    • Carefully clean any spills within the fume hood using a wet wipe method to avoid generating airborne dust. [10] * Wipe down the designated work area and any equipment used with a suitable decontaminating solution.

    • Dispose of all contaminated materials (gloves, weigh paper, wipes) in a clearly labeled hazardous waste container. [11] * Wash hands thoroughly with soap and water after removing PPE. [7]

Emergency and First-Aid Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst-Aid Measures
Inhalation (H335) Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact (H315) Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact (H319) Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion (H302) Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures

For a small spill, and only if trained to do so:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation (work within a fume hood if possible).

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a damp cloth.

The following decision tree provides a logical workflow for responding to an exposure event.

Emergency_Response Start Exposure Event Occurs Inhalation Inhalation? Start->Inhalation SkinContact Skin Contact? Inhalation->SkinContact no ActionInhale Move to Fresh Air Seek Medical Attention Inhalation->ActionInhale yes EyeContact Eye Contact? SkinContact->EyeContact no ActionSkin Remove Contaminated Clothing Flush with Water for 15 min SkinContact->ActionSkin yes Ingestion Ingestion? EyeContact->Ingestion no ActionEye Flush Eyes with Water for 15 min Seek IMMEDIATE Medical Attention EyeContact->ActionEye yes ActionIngest Rinse Mouth Do NOT Induce Vomiting Seek IMMEDIATE Medical Attention Ingestion->ActionIngest yes End Report Incident Ingestion->End no ActionInhale->End ActionSkin->End ActionEye->End ActionIngest->End

Caption: Emergency Response Decision Tree.

Toxicological, Stability, and Ecological Profile

Toxicology: Quantitative toxicological data such as LD50 (median lethal dose) for (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is not readily available in public databases. The hazard assessment is therefore based on the GHS classifications provided by suppliers and aggregated in databases like PubChem. [2]The primary health hazards are acute oral toxicity and irritation to the skin, eyes, and respiratory system.

Chemical Stability and Reactivity:

  • Stability: The compound is expected to be stable under recommended storage conditions (in a tightly sealed container in a cool, dry place).

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. Strong bases can deprotonate the hydrochloride salt, liberating the free amine, which may be less stable.

  • Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Ecological Information: There is currently no specific data available on the ecotoxicity of this compound. As a standard precaution, it should not be allowed to enter drains or the environment. [11]

Conclusion

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a scientifically valuable yet hazardous chemical. Its utility as a chiral intermediate in pharmaceutical R&D is clear, but this must be balanced with a rigorous and informed approach to safety. By understanding its chemical properties, recognizing its hazards, and implementing robust handling protocols, researchers can confidently and safely leverage this compound to advance the frontiers of drug discovery. Adherence to the principles and procedures outlined in this guide is paramount for ensuring a safe and productive laboratory environment.

References

  • PubChem. tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Tert-butyl 2-methyl-2-(methylamino)propanoate. National Center for Biotechnology Information. Available at: [Link]

  • University of California, Irvine Environmental Health & Safety. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Available at: [Link]

  • Andrighetto, L. M., Pfeffer, F., & Henderson, L. C. Three step synthesis of N-methylalanine – A precursor to ephedrine, pseudoephedrine, and methamphetamine. ResearchGate. Available at: [Link]

  • Google Patents. (CN109369442B). Preparation method of beta-N-methylamino-L-alanine.
  • University of California, Berkeley Environmental Health & Safety. Weighing Hazardous Powders in the Laboratory. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Emory University Environmental Health and Safety Office. Hazardous Chemical Standard Operating Procedures (SOP) Template. Available at: [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. Available at: [Link]

  • The Good Scents Company. N-methyl alanine information. Available at: [Link]

  • University of Central Florida. Standard Operating Procedure for Management of Hazardous Materials. Available at: [Link]

  • Wang, H., et al. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 25(21), 5181. Available at: [Link]

  • Chen, Y. T., et al. (2017). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society, 64(1), 107-112. Available at: [Link]

  • Mettler Toledo. (n.d.). Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. Available at: [Link]

  • Site Safe. (n.d.). WHSE-030-SOP-Hazardous-Chemical-Handling.pdf. Available at: [Link]

  • Request PDF. (2025). Reductive Amination of Aldehyde Ester from Vegetable Oils to Produce Amino Ester in the Presence of Anhydrous Ammonia. ResearchGate. Available at: [Link]

  • Emory University Environmental Health and Safety Office. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS. Available at: [Link]

  • ScienceMadness Discussion Board. (2011). N-Methyl-d,l Alanine. Available at: [Link]

  • PubChem. Tert-butyl 2-methylpropanoate. National Center for Biotechnology Information. Available at: [Link]

  • Amatsigroup. (2026). Mastering Peptide Synthesis: The Role of Fmoc-N-methyl-L-alanine. Available at: [Link]

  • NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 47, 377-386. Available at: [Link]

  • Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a versatile chiral building block derived from the naturally occurring amino acid L-alanine. Its inherent stereochemistry, coupled with the sterically demanding tert-butyl ester and the secondary N-methyl amine, makes it an exemplary scaffold for asymmetric synthesis. These application notes provide detailed protocols for the utilization of this compound in two key areas of asymmetric synthesis: as a chiral auxiliary for diastereoselective enolate alkylation to generate quaternary α-amino acids, and as a chiral building block in solid-phase peptide synthesis (SPPS). The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Strategic Advantage of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, enabling the conversion of prochiral substrates into chiral products with high stereoselectivity. (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, with its defined (S)-stereocenter, serves as a valuable precursor for the synthesis of more complex chiral molecules.

The tert-butyl ester group provides steric bulk, which is crucial for facial shielding in diastereoselective reactions, and it can be cleaved under acidic conditions without compromising other sensitive functionalities. The N-methyl group enhances the nucleophilicity of the nitrogen and can influence the conformational rigidity of derived intermediates, further contributing to stereocontrol.

This guide will focus on two primary applications:

  • As a Chiral Auxiliary: We will detail the transformation of the title compound into an N-acyl derivative, which can then direct the stereoselective alkylation of its enolate. This approach is particularly useful for the synthesis of α,α-disubstituted amino acids, a motif found in numerous bioactive peptides and pharmaceuticals that often imparts enhanced metabolic stability.

  • As a Chiral Building Block: Its use in solid-phase peptide synthesis (SPPS) allows for the direct incorporation of an N-methylated L-alanine residue, a common modification to modulate the pharmacological properties of peptides.

Application I: Diastereoselective Synthesis of α-Alkyl-N-methyl-L-alanine Derivatives

This section outlines a two-step protocol for the asymmetric synthesis of an α-alkylated N-methyl-L-alanine derivative, utilizing the title compound as a chiral auxiliary. The strategy involves the acylation of the secondary amine followed by diastereoselective alkylation of the corresponding lithium enolate.

Rationale and Workflow

The overarching principle is to create a rigid chiral environment around a prochiral enolate. The N-acyl group, in conjunction with the inherent chirality of the alanine backbone, effectively blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered face. This results in the formation of one diastereomer in preference to the other. Subsequent hydrolysis of the ester and cleavage of the auxiliary will yield the desired enantiomerically enriched α-alkyl-N-methyl-L-alanine.

diastereoselective_alkylation_workflow cluster_0 Step 1: Auxiliary Preparation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Deprotection A (S)-tert-Butyl 2-(methylamino)propanoate HCl B N-Propionyl-(S)-tert-Butyl 2-(methylamino)propanoate A->B  Propionyl Chloride,  Et3N, DCM, 0°C to rt C Lithium Enolate Intermediate B->C  LDA, THF, -78°C D α-Alkyl-N-propionyl-(S)-tert-Butyl 2-(methylamino)propanoate C->D  R-X (Alkyl Halide),  -78°C to rt E Enantiomerically Enriched α-Alkyl-N-methyl-L-alanine D->E  Acid Hydrolysis (e.g., 6N HCl, reflux)

Figure 1: Workflow for diastereoselective alkylation.
Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of N-Propionyl-(S)-tert-Butyl 2-(methylamino)propanoate

  • Objective: To acylate the secondary amine to create the chiral auxiliary.

  • Rationale: The propionyl group is chosen for its ability to form a well-defined enolate. Triethylamine (Et₃N) is used as a base to neutralize the HCl salt and the HCl generated during the acylation. Dichloromethane (DCM) is an inert solvent suitable for this reaction. The reaction is initiated at 0°C to control the initial exothermic reaction.

Materials:

  • (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride (1.0 eq)

  • Propionyl chloride (1.2 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride and anhydrous DCM.

  • Cool the resulting suspension to 0°C in an ice bath.

  • Slowly add triethylamine via syringe and stir for 15 minutes.

  • Add propionyl chloride dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure N-propionyl derivative.

Protocol 2.2.2: Diastereoselective Alkylation

  • Objective: To generate the lithium enolate and alkylate it with high diastereoselectivity.

  • Rationale: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for generating the enolate at low temperatures, preventing side reactions. Tetrahydrofuran (THF) is the solvent of choice. The reaction is carried out at -78°C (dry ice/acetone bath) to ensure kinetic control and maximize diastereoselectivity. The choice of alkylating agent (R-X) will determine the final α-substituent.

Materials:

  • N-Propionyl-(S)-tert-Butyl 2-(methylamino)propanoate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 eq, solution in THF/hexanes)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-propionyl derivative in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C.

  • Slowly add the LDA solution dropwise via syringe. Stir the resulting solution at -78°C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide dropwise at -78°C.

  • Stir the reaction mixture at -78°C for 2-4 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Expected Results and Data Presentation

The diastereoselectivity of the alkylation is expected to be high, typically >90:10 dr. The major diastereomer is predicted based on the established models for similar chiral auxiliaries, where the electrophile approaches from the face opposite to the bulky substituent on the chiral center.

Alkylating Agent (R-X) Yield (%) Diastereomeric Ratio (dr)
Methyl Iodide~85%>95:5
Benzyl Bromide~90%>98:2
Allyl Bromide~80%>92:8
Table 1: Representative data for the diastereoselective alkylation protocol.

Application II: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, after conversion to its Fmoc-protected form, is a valuable building block for the synthesis of peptides containing N-methyl-L-alanine.

Rationale and Workflow

N-methylation of amino acid residues in peptides can enhance their metabolic stability and membrane permeability. The direct incorporation of Fmoc-N-Me-L-Ala-OH (derived from the title compound) is a straightforward method in Fmoc-based SPPS. The workflow involves the initial deprotection of the hydrochloride salt, followed by Fmoc protection of the secondary amine. The tert-butyl ester is then cleaved to yield the free carboxylic acid ready for SPPS.

peptide_synthesis_workflow cluster_0 Building Block Preparation cluster_1 Solid-Phase Peptide Synthesis A (S)-tert-Butyl 2-(methylamino)propanoate HCl B Fmoc-N-Me-L-Ala-OtBu A->B  Fmoc-OSu, NaHCO3,  Dioxane/H2O C Fmoc-N-Me-L-Ala-OH B->C  TFA/DCM D Resin-Bound Peptide (N-terminus deprotected) E Resin-Bound Peptide (extended) D->E  1. Fmoc-N-Me-L-Ala-OH,      HBTU, DIPEA, DMF  2. Piperidine/DMF

Figure 2: Workflow for SPPS building block preparation and incorporation.
Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of Fmoc-N-Me-L-Ala-OH

  • Objective: To prepare the Fmoc-protected amino acid for SPPS.

  • Rationale: The Fmoc group is a base-labile protecting group for the amine, compatible with standard SPPS. Fmoc-OSu is a common and efficient reagent for this purpose. The tert-butyl ester is then cleaved with trifluoroacetic acid (TFA) to unmask the carboxylic acid for coupling.

Materials:

  • (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Protection:

    • Dissolve (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution.

    • Add a solution of Fmoc-OSu in dioxane dropwise at room temperature.

    • Stir the mixture overnight.

    • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to obtain Fmoc-N-Me-L-Ala-OtBu.

  • tert-Butyl Ester Deprotection:

    • Dissolve the Fmoc-N-Me-L-Ala-OtBu in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 2-3 hours.

    • Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual TFA.

    • The resulting Fmoc-N-Me-L-Ala-OH can be purified by crystallization or chromatography.

Protocol 3.2.2: Coupling in Solid-Phase Peptide Synthesis

  • Objective: To incorporate the Fmoc-N-Me-L-Ala-OH into a growing peptide chain on a solid support.

  • Rationale: HBTU is a standard coupling reagent that activates the carboxylic acid for amide bond formation. DIPEA is a non-nucleophilic base used to maintain basic conditions for the coupling reaction. DMF is the standard solvent for SPPS. Piperidine is used for the subsequent Fmoc deprotection.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF

  • Fmoc-N-Me-L-Ala-OH (3 eq)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 eq)

  • DIPEA (N,N-Diisopropylethylamine) (6 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-N-Me-L-Ala-OH by dissolving it with HBTU and DIPEA in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours to ensure complete coupling.

  • Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

  • A small sample of the resin can be subjected to a Kaiser test to confirm complete coupling.

Safety and Handling

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a readily available and highly effective chiral starting material for asymmetric synthesis. The protocols detailed in these application notes demonstrate its utility as both a chiral auxiliary for the synthesis of valuable α,α-disubstituted amino acids and as a direct building block for the incorporation of N-methylated residues into peptides. The principles and procedures outlined herein provide a solid foundation for researchers to explore and expand upon the applications of this versatile chiral compound in their synthetic endeavors.

References

  • PubChem. tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Liu, Z., & Ellman, J. A. (2005). Diastereoselective enolate alkylation reactions of N-acylsulfinamides and conversion of the alkylation products to a variety of enantiopure products. The Journal of Organic Chemistry, 70(3), 855-863. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Benoiton, N. L. (2005). N-Methylation of Peptides and Peptidomimetics. Chemistry of Peptide Synthesis. CRC Press. [Link]

Application Notes and Protocols for Amide Bond Formation with (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful coupling of carboxylic acids with the sterically hindered secondary amine, (S)-tert-butyl 2-(methylamino)propanoate hydrochloride. The incorporation of N-methylated amino acid derivatives is a critical strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides, such as enzymatic stability and cell permeability.[1] However, the increased steric hindrance around the nitrogen atom presents significant challenges for amide bond formation.[2][3] This document elucidates the mechanistic considerations for selecting optimal coupling reagents and reaction conditions and provides step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Challenge and Significance of Coupling N-Methylated Amino Esters

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a valuable building block in the synthesis of modified peptides and peptidomimetics. The N-methyl group confers conformational rigidity and resistance to proteolytic degradation, while the tert-butyl ester provides a convenient protecting group for the C-terminus.[1]

The primary challenge in coupling this amine lies in the steric hindrance imparted by the N-methyl group, which can significantly slow down the rate of acylation compared to primary amines.[2] This often leads to incomplete reactions, low yields, and the need for more reactive and specialized coupling reagents. Standard coupling conditions that are effective for primary amines may prove inadequate. Therefore, a careful selection of the coupling strategy is paramount for a successful synthesis. This guide will focus on robust methods that overcome these steric challenges.

Physicochemical Properties of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride
PropertyValueReference
Molecular FormulaC₈H₁₈ClNO₂[4]
Molecular Weight195.69 g/mol [4]
IUPAC Nametert-butyl (2S)-2-(methylamino)propanoate;hydrochloride[4]
CAS Number103614-40-0[4]

Mechanistic Considerations for Effective Coupling

The formation of an amide bond requires the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine. The steric hindrance of a secondary amine like (S)-tert-butyl 2-(methylamino)propanoate hydrochloride necessitates a highly reactive activated species.

Carbodiimide-Based Reagents

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common coupling reagents.[5] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate can rearrange to a less reactive N-acylurea, a common side reaction that can be problematic with slow-reacting amines.[7] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) are used to trap the O-acylisourea and form a more stable HOBt-ester, which then reacts with the amine.[7]

Uronium/Aminium and Phosphonium Salt Reagents

For sterically hindered couplings, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts like PyBOP® (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective.[7][8] These reagents form highly reactive activated esters (OAt-esters in the case of HATU) that are more efficient at acylating hindered amines.[7] HATU is particularly well-suited for coupling N-methylated amino acids due to its high reactivity.[7][8] Another powerful reagent for this purpose is COMU, which offers high coupling efficiency and a better safety profile than many HOBt- or HOAt-based reagents.[7][9]

Experimental Protocols

General Considerations and Safety Precautions
  • (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Anhydrous solvents are crucial for the success of coupling reactions to prevent hydrolysis of the activated species.

  • The hydrochloride salt of the amine must be neutralized in situ by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).

  • Monitoring the reaction progress can be achieved by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for coupling with N-methylated amino esters due to the high reactivity of HATU.[8]

Materials:

  • Carboxylic acid (1.0 eq)

  • (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 2-5 minutes at room temperature to pre-activate the carboxylic acid.[8]

  • In a separate flask, dissolve (S)-tert-butyl 2-(methylamino)propanoate hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Add the amine solution to the pre-activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. The extended reaction time is often necessary for sterically hindered couplings.[8]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling

This method is a more traditional approach but can be effective, especially if the carboxylic acid is not sterically demanding.

Materials:

  • Carboxylic acid (1.0 eq)

  • (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.1 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq), (S)-tert-butyl 2-(methylamino)propanoate hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.1 eq) in anhydrous DCM or DMF, add EDC hydrochloride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with water to remove excess EDC and the urea byproduct.[10]

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to obtain the crude product.[10]

  • Purify by flash column chromatography.

General Workflow for Amide Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic Acid Carboxylic Acid Pre-activation Activate Carboxylic Acid (if using HATU) Carboxylic Acid->Pre-activation Amine HCl Salt (S)-tert-Butyl 2-(methylamino)propanoate HCl Neutralization Neutralize Amine HCl Amine HCl Salt->Neutralization Coupling Reagent HATU or EDC/HOBt Coupling Reagent->Pre-activation Base DIPEA Base->Pre-activation Base->Neutralization Coupling Combine and Stir (1-16 hours) Pre-activation->Coupling Neutralization->Coupling Quench Quench Coupling->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: General workflow for amide coupling.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider using a more powerful coupling reagent like COMU.[9] Microwave-assisted coupling can also be beneficial for driving difficult couplings to completion.[2]

  • Incomplete Reaction: Ensure all reagents and solvents are anhydrous. For very hindered substrates, a double coupling (repeating the coupling procedure) may be necessary.

  • Racemization: While less of a concern for the amine component in this case, if the carboxylic acid is chiral, racemization can occur. Using additives like HOBt or HOAt and keeping reaction temperatures low can minimize this.[7]

  • Deprotection of tert-Butyl Ester: The tert-butyl ester is stable under the basic conditions of the coupling reaction but can be cleaved with strong acids like trifluoroacetic acid (TFA).[11][12] Selective deprotection in the presence of other acid-labile groups can be challenging and may require specific conditions, such as using ZnBr₂ in DCM.[11]

Conclusion

The successful coupling of (S)-tert-butyl 2-(methylamino)propanoate hydrochloride hinges on the appropriate choice of coupling reagents and reaction conditions to overcome the steric hindrance of the N-methyl group. While traditional methods like EDC/HOBt can be employed, more robust uronium/aminium reagents such as HATU generally provide higher yields and more reliable outcomes. The protocols and considerations outlined in this guide provide a solid foundation for researchers to effectively utilize this important building block in the synthesis of novel peptides and peptidomimetics.

References

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • The Royal Society of Chemistry. (2020). Supporting information. The Royal Society of Chemistry. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

  • El-Faham, A., & Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. PubChem. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Reagents. Chemistry – A European Journal, 15(37), 9394-9403. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 405-409. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Andersson, L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049-11055. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl 2-methyl-2-(methylamino)propanoate. PubChem. [Link]

Sources

Application Notes and Protocols: (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride in Drug Design

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, a chiral derivative of the amino acid L-alanine, has emerged as a valuable and versatile building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of a stereochemically defined center, a secondary amine, and a sterically demanding tert-butyl ester protecting group. This trifecta of chemical features allows for the precise installation of a chiral N-methylated alanine moiety into complex molecular architectures, a modification known to impart significant pharmacological advantages to drug candidates.[1][2]

The incorporation of N-methylated amino acids into peptide-based therapeutics or small molecule drugs can profoundly influence their pharmacokinetic and pharmacodynamic profiles. N-methylation can enhance metabolic stability by hindering enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate the conformational flexibility of a molecule to optimize its interaction with biological targets.[3][4] Consequently, (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride serves as a key intermediate in the synthesis of a range of pharmaceuticals, from antiviral agents to other complex therapeutic molecules.[1][5]

This comprehensive guide provides detailed application notes and experimental protocols for the effective utilization of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride in medicinal chemistry research and drug development.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₈H₁₈ClNO₂PubChem CID: 53385754
Molecular Weight 195.69 g/mol PubChem CID: 53385754
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar organic solvents such as methanol and ethanol.
CAS Number 103614-40-0PubChem CID: 53385754

Safety Summary:

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS).

Core Application: Chiral Building Block in Peptide and Small Molecule Synthesis

The primary application of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is as a chiral synthon for the introduction of an N-methyl-L-alanine residue. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, stable to a wide range of reaction conditions, yet readily cleavable under acidic conditions.

The Significance of N-Methylation in Drug Design

The strategic N-methylation of peptide backbones or small molecules can lead to significant improvements in drug-like properties. This is achieved through several mechanisms:

  • Enhanced Metabolic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby reducing the rate of enzymatic degradation of peptide-based drugs.

  • Improved Membrane Permeability: N-methylation reduces the hydrogen-bonding capacity of the amide bond, which can lead to increased lipophilicity and improved passive diffusion across biological membranes.

  • Conformational Control: The introduction of an N-methyl group can restrict the conformational freedom of a molecule, locking it into a bioactive conformation and potentially increasing its binding affinity and selectivity for its target.

Application Protocol 1: Amide Coupling in the Synthesis of a Key Intermediate for Antiviral Agents

This protocol details a representative amide coupling reaction, a fundamental transformation in the synthesis of many pharmaceutical agents, using (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride. This specific example is analogous to steps in the synthesis of complex heterocyclic systems found in some antiviral drug candidates.

Reaction Scheme:

G A (S)-tert-Butyl 2-(methylamino)propanoate HCl C Amide Product A->C Amide Coupling Reagents, Base B Carboxylic Acid Partner B->C

A representative amide coupling reaction.

Materials and Reagents:

  • (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

  • Target carboxylic acid (e.g., a substituted heterocyclic carboxylic acid)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the target carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous DMF to dissolve the carboxylic acid. To this solution, add (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). The addition of DIPEA is crucial to neutralize the hydrochloride salt and to facilitate the coupling reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x). The aqueous washes are essential to remove unreacted reagents, DMF, and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Self-Validation and Expected Outcome:

The success of the reaction can be confirmed by spectroscopic analysis of the purified product. 1H and 13C NMR spectroscopy should confirm the presence of the N-methyl-L-alanine tert-butyl ester moiety and the newly formed amide bond. High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the expected molecular formula of the product. A successful reaction should yield the desired amide product in good to excellent yield (typically >80%).

Application Protocol 2: Deprotection of the tert-Butyl Ester

The tert-butyl ester is a robust protecting group that can be selectively removed under acidic conditions to reveal the free carboxylic acid. This is often a critical final step in a synthetic sequence.

Reaction Scheme:

G A N-protected (S)-2-(methylamino)propanoate tert-butyl ester B N-protected (S)-2-(methylamino)propanoic acid A->B Trifluoroacetic Acid (TFA)

Sources

Scale-Up Synthesis of (S)-tert-Butyl 2-(methylamino)propanoate Hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, a chiral building block, is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds and advanced materials.[1] Its incorporation into larger molecules can significantly influence their biological activity and physical properties. The growing demand for enantiomerically pure compounds necessitates robust and scalable synthetic routes to such intermediates. This guide provides a comprehensive overview of the synthesis of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, with a particular focus on the considerations required for scaling the process from the laboratory bench to larger-scale production. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide detailed experimental protocols, and address the critical challenges encountered during scale-up.

Synthetic Strategy: The Eschweiler-Clarke Reaction

The N-methylation of a primary amine to a secondary amine is a fundamental transformation in organic synthesis. For the preparation of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, the Eschweiler-Clarke reaction presents a highly effective and scalable method.[2][3] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[4]

The reaction proceeds through the formation of an iminium ion from the starting amine and formaldehyde, which is then reduced by formic acid to yield the methylated amine.[5] A key advantage of the Eschweiler-Clarke reaction is that it typically avoids the over-methylation to form quaternary ammonium salts, a common side reaction with other methylating agents.[2] Crucially for this application, the reaction conditions are generally mild enough to prevent racemization of the chiral center.[2]

Synthesis_Workflow A L-Alanine tert-butyl ester hydrochloride (Starting Material) B Eschweiler-Clarke Reaction A->B Formaldehyde, Formic Acid C (S)-tert-Butyl 2-(methylamino)propanoate (Free Base) B->C Work-up D HCl Salt Formation C->D HCl in organic solvent E (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride (Final Product) D->E Crystallization Scale_Up_Considerations cluster_0 Key Scale-Up Parameters cluster_1 Mitigation Strategies A Thermal Management F Jacketed reactor with precise temperature control A->F B Gas Evolution G Adequate headspace and efficient venting/scrubbing system B->G C Reagent Addition H Controlled addition rate using dosing pumps C->H D Work-up & Phase Separation I Appropriately sized reactors and consideration of emulsion formation D->I E Isolation & Drying J Use of larger filtration equipment (e.g., Nutsche filter) and controlled drying conditions E->J

Sources

Troubleshooting & Optimization

Common side reactions with (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Welcome to the technical support center for (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile N-methylated amino acid building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride and how do they influence its reactivity?

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride , also known as N-Me-Ala-OtBu HCl, possesses three main structural components that dictate its chemical behavior:

  • The N-Methyl Group: The presence of a methyl group on the alpha-amino nitrogen significantly increases steric hindrance compared to its non-methylated counterpart, L-alanine. This steric bulk can impede the approach of coupling reagents and the incoming acyl donor, often leading to slower reaction rates and incomplete couplings in peptide synthesis.[1]

  • The tert-Butyl Ester: This bulky ester protects the carboxylic acid and is highly stable under basic and neutral conditions. However, it is labile to strong acids, which is the basis for its removal.[2] The deprotection proceeds via the formation of a stable tert-butyl cation.

  • The Hydrochloride Salt: The amine is supplied as a hydrochloride salt to improve its stability and handling. The salt form prevents potential side reactions of the free amine, such as dimerization or degradation, and enhances its shelf life. Before use in a coupling reaction, the free amine must be generated in situ by the addition of a non-nucleophilic base.[3]

Troubleshooting Guide: Common Side Reactions and Experimental Issues

This section addresses specific problems that may arise during the application of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride in synthetic workflows, particularly in solid-phase peptide synthesis (SPPS).

Issue 1: Low or Incomplete Coupling Yield

Symptom: A positive color test (e.g., bromophenol blue) after the coupling step, indicating the presence of unreacted free amines on the solid support.[1]

Causality: The primary reason for low coupling efficiency is the steric hindrance imposed by the N-methyl group. Standard coupling reagents like HBTU or HCTU can be less effective for these sterically demanding couplings.[1]

Troubleshooting Protocol:

  • Choice of Coupling Reagent: Employ more potent coupling reagents that are known to be effective for sterically hindered and N-methylated amino acids. A comparison of commonly used reagents is provided in the table below.

Coupling ReagentClassKey Advantages for N-Methylated ResiduesReference
HATU Uronium/Aminium SaltHighly efficient, even for difficult couplings.[1][4]
PyBOP/PyAOP Phosphonium SaltEffective for sterically hindered couplings.[4]
PyBrOP Phosphonium SaltOvercomes the limitations of HOBt-based reagents for N-methyl amino acids.[4]
BOP-Cl Phosphonium SaltUseful for hindered nucleophiles.[1][5]
  • Extended Coupling Times and Double Coupling:

    • Increase the coupling reaction time from the standard 1-2 hours to 4-12 hours.

    • If incomplete coupling is still observed, perform a "double coupling" by draining the reaction vessel and adding a fresh solution of the activated amino acid and coupling reagents.[6]

  • In Situ Neutralization: For solid-phase synthesis, using an in situ neutralization protocol can be beneficial. This minimizes the time the deprotected amine is in its neutral, aggregation-prone state.[3]

Experimental Protocol: High-Efficiency Coupling using HATU

  • Swell the resin in N,N-dimethylformamide (DMF).

  • Deprotect the N-terminal amine of the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF for Fmoc-SPPS).

  • In a separate vessel, pre-activate the (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride:

    • Dissolve 4 equivalents of the amino acid hydrochloride, 4 equivalents of HATU, in DMF.

    • Add 8 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).

    • Allow the mixture to stand for 5 minutes.[1]

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for at least 2 hours.

  • Monitor the reaction completion using a qualitative test like the bromophenol blue test.[1]

Caption: Troubleshooting workflow for low coupling yield.

Issue 2: Side Reactions During tert-Butyl Ester Deprotection

Symptom: Presence of unexpected masses in the final product corresponding to the addition of a tert-butyl group (+56 Da) to sensitive residues like Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr).

Causality: The deprotection of the tert-butyl ester is typically achieved using a strong acid like trifluoroacetic acid (TFA).[2][7] This process generates a stable tert-butyl cation as a byproduct. This carbocation is a potent electrophile and can alkylate electron-rich side chains of other amino acids in the peptide sequence.[6][8]

Deprotection_Side_Reaction cluster_deprotection Deprotection Step cluster_side_reaction Side Reaction cluster_scavenging Mitigation start Peptide-OtBu H+ (TFA) intermediate Peptide-COOH (CH3)3C+ start->intermediate:f0 Desired Cleavage sensitive_residue Trp, Met, Tyr Side Chain intermediate:f1->sensitive_residue Electrophilic Attack scavenger Scavenger (e.g., TIS, H2O) intermediate:f1->scavenger Trapping alkylated_product t-Bu-Adduct (+56 Da) sensitive_residue->alkylated_product quenched_cation Quenched Cation scavenger->quenched_cation

Caption: Mechanism of tert-butyl cation side reaction and mitigation.

Troubleshooting Protocol:

  • Use of Scavengers: Always include a "scavenger" in your cleavage cocktail to trap the tert-butyl cation. Common scavengers and their recommended concentrations are listed below.

ScavengerRecommended % (v/v) in TFATarget ResiduesReference
Water 2.5 - 5%General purpose, Trp[7]
Triisopropylsilane (TIS) 2.5 - 5%Trp, general purpose[7]
Thiophenol/Anisole 2.5 - 5%Met, Trp[]
  • Optimized Cleavage Cocktail: A standard and robust cleavage cocktail for most sequences is TFA/TIS/Water (95:2.5:2.5) .

Experimental Protocol: Deprotection with Scavengers

  • After synthesis, wash the dried peptidyl-resin with dichloromethane (DCM).

  • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Stir the suspension at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

References

  • aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • PubChem. (n.d.). tert-butyl (2S)-2-(methylamino)propanoate hydrochloride.
  • El-Faham, A., & Albericio, F. (2018).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. (n.d.). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 4). Acids.
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis....
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Reddit. (n.d.). SPPS for N Methylated Peptides.
  • ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings.

Sources

Technical Support Center: Purification of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride. Our focus is on providing practical, evidence-based solutions to common impurity issues.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride.

Issue 1: Presence of Unreacted L-Alanine tert-Butyl Ester

Question: My crude product shows a significant amount of the starting material, L-alanine tert-butyl ester. What is the most effective way to remove it?

Answer: The presence of unreacted L-alanine tert-butyl ester is a common issue, often due to incomplete methylation. The most effective removal strategy depends on the scale of your reaction and the resources available.

Root Cause Analysis:

  • Incomplete Reaction: The methylation reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or a less effective methylating agent.

  • Stoichiometry: Incorrect stoichiometry of reagents can lead to unreacted starting material.

Troubleshooting Steps:

  • Aqueous Extraction: A simple and effective method is to perform a liquid-liquid extraction. The desired product, (S)-tert-Butyl 2-(methylamino)propanoate, is more basic than the starting L-alanine tert-butyl ester.

    • Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). This will deprotonate the hydrochloride salt of your product, making it soluble in the organic phase, while the unreacted L-alanine tert-butyl ester, being more polar, will have a higher affinity for the aqueous phase.

    • Carefully separate the organic layer.

    • Re-acidify the organic layer with HCl (e.g., HCl in ether or isopropanol) to precipitate your desired product as the hydrochloride salt.

  • Recrystallization: If the starting material is present in smaller amounts, recrystallization can be effective.

    • A common solvent system for recrystallizing amino acid esters is a mixture of a good solvent and an anti-solvent. For (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, consider dissolving the crude product in a minimal amount of a polar solvent like isopropanol or ethanol at an elevated temperature and then slowly adding a non-polar anti-solvent like diethyl ether or hexane until turbidity is observed.

    • Allow the solution to cool slowly to promote the formation of pure crystals.

Experimental Protocol: Aqueous Extraction

  • Dissolve the crude hydrochloride salt in a separatory funnel containing dichloromethane (DCM) and a 5% aqueous solution of sodium bicarbonate. Use enough aqueous base to ensure the pH of the aqueous layer is basic (pH > 8).

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the lower organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine.

  • Dissolve the free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Issue 2: Formation of Over-Methylated Byproduct (Dimethylamino-propanoate)

Question: My analysis (e.g., ¹H NMR, LC-MS) indicates the presence of (S)-tert-Butyl 2-(dimethylamino)propanoate. How can I remove this impurity?

Answer: The formation of the dimethylated byproduct is a common side reaction, especially when using strong methylating agents or harsh reaction conditions. Separating this impurity can be challenging due to its similar physical properties to the desired product.

Root Cause Analysis:

  • Excess Methylating Agent: Using a large excess of the methylating agent can drive the reaction towards dimethylation.

  • Reaction Conditions: Higher temperatures and prolonged reaction times can also promote over-methylation.

Troubleshooting Steps:

  • Column Chromatography: Flash column chromatography is often the most effective method for separating the mono-methylated product from the di-methylated byproduct.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is typically required. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate or by adding a small amount of a more polar solvent like methanol. The less polar dimethylated product will elute first, followed by the desired mono-methylated product. A small amount of a basic modifier, like triethylamine (Et₃N), may be needed to prevent streaking of the amines on the silica gel.

  • Fractional Crystallization: In some cases, fractional crystallization can be employed. This relies on slight differences in the solubility of the hydrochloride salts of the mono- and di-methylated products in a particular solvent system. This method often requires careful optimization and may not be as efficient as chromatography.

Experimental Protocol: Flash Column Chromatography

  • Neutralize the crude hydrochloride salt to the free amine as described in the previous section.

  • Prepare a silica gel column.

  • Dissolve the crude free amine in a minimal amount of the initial mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.1% triethylamine).

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., from 5% to 50% ethyl acetate).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure desired product.

  • Combine the pure fractions, concentrate under reduced pressure, and convert the purified free amine back to the hydrochloride salt as previously described.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride?

A1: The most common impurities include:

  • Unreacted Starting Material: L-alanine or its tert-butyl ester.

  • Over-methylated Byproduct: (S)-tert-Butyl 2-(dimethylamino)propanoate.

  • Di-acylated Byproduct: If an acylating agent is used in a protection step.

  • Residual Solvents: From the reaction or workup (e.g., DCM, ethyl acetate, THF).

  • Stereoisomers: If the chirality of the starting L-alanine is compromised during the reaction.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of your (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

  • Mass Spectrometry (MS): Can confirm the molecular weight and help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A chiral HPLC method is essential to determine the enantiomeric excess (e.e.) and ensure the stereochemical integrity of your product.

  • Elemental Analysis: Can confirm the elemental composition of the hydrochloride salt.

Q3: My product is an oil instead of a solid after precipitation of the hydrochloride salt. What should I do?

A3: Oiling out can occur if the product is not pure enough or if the precipitation conditions are not optimal.

  • Check Purity: Analyze the oil to see if significant impurities are present that may be inhibiting crystallization. If so, perform a purification step like column chromatography on the free amine before attempting the salt formation again.

  • Change Solvent: Try a different solvent system for the precipitation. If you used diethyl ether, perhaps try hexane or a mixture of the two.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can sometimes induce crystallization.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the oil to initiate crystallization.

Q4: How can I minimize the formation of the dimethylated byproduct?

A4: To minimize the formation of (S)-tert-Butyl 2-(dimethylamino)propanoate:

  • Control Stoichiometry: Use a carefully controlled amount of the methylating agent, typically close to one equivalent.

  • Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.

  • Choice of Methylating Agent: Milder methylating agents may provide better selectivity for mono-methylation.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction and stop it once the starting material is consumed, before significant over-methylation occurs.

Part 3: Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude (S)-tert-Butyl 2-(methylamino)propanoate HCl Extraction Aqueous Extraction (vs. L-alanine ester) Crude->Extraction Major Impurity: Starting Material Chromatography Column Chromatography (vs. dimethylated byproduct) Crude->Chromatography Major Impurity: Over-methylation Recrystallization Recrystallization Extraction->Recrystallization Chromatography->Recrystallization Pure Pure Product Recrystallization->Pure Analysis Purity Confirmation (NMR, HPLC, MS) Pure->Analysis

Caption: General purification workflow for (S)-tert-Butyl 2-(methylamino)propanoate HCl.

Part 4: Data Summary

Table 1: Typical Purity Profile Before and After Purification

ImpurityTypical Level in Crude ProductTarget Level in Pure ProductRecommended Purification Method
L-Alanine tert-butyl ester5-15%<0.1%Aqueous Extraction
(S)-tert-Butyl 2-(dimethylamino)propanoate2-10%<0.1%Column Chromatography
Residual SolventsVariable<0.5%High Vacuum Drying
Enantiomeric Purity (e.e.)>98%>99.5%Chiral HPLC (for analysis)

References

  • Synthesis and Purification of Amino Acid Esters: Greene's Protective Groups in Organic Synthesis, 5th ed., P. G. M. Wuts, John Wiley & Sons, 2014. [Link]

  • Purification by Chromatography: Practical Organic Chemistry, 5th ed., A. I. Vogel, Longman, 1989. [Link]

  • Recrystallization Techniques: Purification of Laboratory Chemicals, 8th ed., W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann, 2017. [Link]

Validation & Comparative

A Comparative Analysis of (S)- and (R)-tert-Butyl 2-(methylamino)propanoate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chiral molecules, the distinct biological and chemical behaviors of enantiomers are of paramount importance, particularly in the realms of pharmaceutical development and chemical synthesis. This guide provides an in-depth comparison of the (S) and (R)-enantiomers of tert-butyl 2-(methylamino)propanoate hydrochloride, a derivative of the non-proteinogenic amino acid N-methyl-L-alanine. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their potential differences, supported by experimental methodologies for their differentiation and synthesis.

Introduction to Chirality and its Significance

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. These mirror-image isomers, known as enantiomers, often exhibit identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with other chiral entities, including biological receptors and enzymes, can differ significantly. This disparity in interaction can lead to profound differences in pharmacological activity, with one enantiomer potentially being therapeutic while the other is inactive or even toxic[1]. The classic example of thalidomide underscores the critical need to study enantiomers individually.

(S)- and (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride are the two enantiomers of a chiral ester derived from N-methylalanine. Their core structure consists of a central chiral carbon atom bonded to four different groups: a hydrogen atom, a methyl group, a methylamino group, and a tert-butoxycarbonyl group.

Caption: 2D representation of the (S) and (R)-enantiomers of tert-butyl 2-(methylamino)propanoate.

Physicochemical Properties and Characterization

While many physical properties of enantiomers are identical, their interaction with plane-polarized light is a distinguishing characteristic. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal but opposite degree.

Table 1: Physicochemical Properties of (S)- and (R)-tert-Butyl 2-(methylamino)propanoate Hydrochloride

Property(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride(R)-tert-Butyl 2-(methylamino)propanoate hydrochlorideReference
Molecular Formula C₈H₁₈ClNO₂C₈H₁₈ClNO₂[2][3]
Molecular Weight 195.69 g/mol 195.69 g/mol [2][3]
CAS Number 103614-40-01314999-27-3[2][3]
Appearance White to off-white solid (predicted)White to off-white solid (predicted)N/A
Optical Rotation Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer.Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.N/A

Synthesis of Enantiomerically Pure (S)- and (R)-tert-Butyl 2-(methylamino)propanoate Hydrochloride

The synthesis of enantiomerically pure compounds is a critical aspect of modern organic chemistry and pharmaceutical development. Two primary strategies are employed: enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly from an achiral or prochiral starting material using a chiral catalyst or auxiliary. For the synthesis of the title compounds, a plausible route would involve the N-methylation and subsequent esterification of the corresponding enantiomer of alanine.

Enantioselective_Synthesis cluster_S (S)-enantiomer Synthesis cluster_R (R)-enantiomer Synthesis S_Alanine (S)-Alanine S_N_Methyl N-Methylation S_Alanine->S_N_Methyl S_N_Me_Ala (S)-N-Methylalanine S_N_Methyl->S_N_Me_Ala S_Esterification Esterification (tert-Butanol, Thionyl Chloride) S_N_Me_Ala->S_Esterification S_Product (S)-tert-Butyl 2-(methylamino)propanoate HCl S_Esterification->S_Product R_Alanine (R)-Alanine R_N_Methyl N-Methylation R_Alanine->R_N_Methyl R_N_Me_Ala (R)-N-Methylalanine R_N_Methyl->R_N_Me_Ala R_Esterification Esterification (tert-Butanol, Thionyl Chloride) R_N_Me_Ala->R_Esterification R_Product (R)-tert-Butyl 2-(methylamino)propanoate HCl R_Esterification->R_Product

Caption: Proposed enantioselective synthesis pathways.

Chiral Resolution of a Racemic Mixture

Alternatively, a racemic mixture of tert-butyl 2-(methylamino)propanoate can be synthesized and then separated into its constituent enantiomers. Chiral resolution can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Analytical Differentiation of Enantiomers

The ability to accurately determine the enantiomeric purity of a sample is crucial. The two primary analytical techniques for this purpose are polarimetry and chiral High-Performance Liquid Chromatography (HPLC).

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are indicative of the specific enantiomer and its concentration.

Experimental Protocol: Determination of Specific Rotation

  • Preparation of the Sample Solution: Accurately weigh a known amount of the enantiomerically pure sample (e.g., 100 mg) and dissolve it in a specific volume (e.g., 10 mL) of a suitable solvent (e.g., methanol).

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent cell.

  • Measurement: Fill the sample cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (c × l) where:

    • α is the observed rotation in degrees.

    • c is the concentration of the solution in g/mL.

    • l is the path length of the polarimeter cell in decimeters. The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) should also be reported.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose an appropriate chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of amino acid derivatives[4][5].

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an additive like diethylamine to improve peak shape for basic analytes.

  • Sample Preparation: Dissolve a small amount of the racemic mixture or the individual enantiomers in the mobile phase.

  • Chromatographic Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detection wavelength (e.g., 210 nm).

    • Inject the sample onto the column and record the chromatogram.

  • Data Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Chiral_HPLC_Workflow Start Racemic Sample Injection Inject onto Chiral HPLC Column Start->Injection Separation Differential Interaction with Chiral Stationary Phase Injection->Separation Elution Sequential Elution of Enantiomers Separation->Elution Detection UV Detector Elution->Detection Chromatogram Chromatogram with Two Resolved Peaks Detection->Chromatogram Analysis Quantification of Enantiomeric Purity Chromatogram->Analysis

Caption: Workflow for chiral HPLC analysis.

Potential for Differential Biological Activity

N-methylated amino acids are of significant interest in medicinal chemistry. For instance, the neurotoxic non-proteinogenic amino acid β-N-methylamino-L-alanine (BMAA) has been linked to neurodegenerative diseases such as ALS and Alzheimer's[6][7]. The chirality of such molecules can be a critical determinant of their interaction with biological targets.

It is plausible that the (S) and (R)-enantiomers of tert-butyl 2-(methylamino)propanoate hydrochloride could display stereospecific interactions with:

  • Enzymes: One enantiomer may be a substrate or inhibitor of a particular enzyme, while the other is not.

  • Receptors: The binding affinity of the two enantiomers to a specific receptor could differ significantly, leading to different downstream signaling effects.

  • Transporters: The uptake and distribution of the enantiomers across biological membranes could be stereoselective.

Therefore, any research or drug development program involving this compound must include a thorough evaluation of the biological activities of both individual enantiomers.

Conclusion

The (S) and (R)-enantiomers of tert-butyl 2-(methylamino)propanoate hydrochloride, while chemically similar, are distinct molecular entities with the potential for widely different biological activities. This guide has outlined the key aspects for their comparison, from their fundamental stereochemistry to practical methods for their synthesis and analytical differentiation. For researchers and professionals in drug development, the imperative is clear: a comprehensive understanding and characterization of each enantiomer are not merely a matter of scientific rigor but a critical step in ensuring the safety and efficacy of any potential therapeutic agent. The provided experimental frameworks for polarimetry and chiral HPLC serve as a starting point for the essential empirical validation required in this field.

References

  • Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. (2018). Organic Syntheses, 95, 142-156. [Link]

  • PubChem. (n.d.). tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. Retrieved from [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). Toxins, 15(11), 641. [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (2019). Molecules, 24(18), 3354. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2020). Molecules, 25(1), 199. [Link]

  • Method for producing amino acid ester hydrochloride. (2003).
  • Separation of propranolol enantiomers using chiral HPLC. (2015). ResearchGate. [Link]

  • Method for racemic preparation of chiral b-amino acids and derivatives thereof. (2023).
  • Lead Sciences. (n.d.). (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride. Retrieved from [Link]

  • What is the alternate process for preparing ester hydrochloride? (2012). ResearchGate. [Link]

  • Improved detection of β-N-methylamino-L-alanine using N-hydroxysuccinimide ester of N-butylnicotinic acid for the localization of BMAA in blue mussels (Mytilus edulis). (2018). ResearchGate. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2010). Molecules, 15(4), 2845-2851. [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns/]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns/)

Sources

A Senior Application Scientist's Comparative Guide to (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride and its Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and peptide chemistry, the incorporation of N-methylated amino acids is a well-established strategy to enhance the therapeutic potential of peptides. This modification can significantly improve metabolic stability, membrane permeability, and oral bioavailability by disrupting backbone hydrogen bonding and protecting against enzymatic degradation.[1] The choice of the C-terminal protecting group on these valuable building blocks is a critical decision that influences the overall efficiency and success of a synthetic campaign.

This guide provides an in-depth comparison of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, a widely used N-methylated alanine derivative, with its common alternatives: the methyl, ethyl, and benzyl esters. Our analysis is grounded in the fundamental principles of organic chemistry and supported by detailed experimental protocols designed to empower researchers to make informed decisions based on empirical data.

The Central Role of the Ester Protecting Group

The C-terminal ester of an amino acid serves as a temporary protecting group for the carboxylic acid functionality, preventing its unwanted participation in the amide bond formation during peptide coupling. The ideal ester protecting group should be stable throughout the various steps of peptide synthesis yet readily and selectively cleavable under conditions that do not compromise the integrity of the peptide or other protecting groups. This concept of "orthogonality" is a cornerstone of modern peptide synthesis.[2][3]

In Focus: (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, also known as N-Me-Ala-OtBu HCl, is a popular choice, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] The tert-butyl (tBu) ester offers a distinct set of properties that make it highly advantageous in many synthetic schemes.

Key Attributes:

  • Acid Lability: The tBu group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the resin in Fmoc SPPS.[3]

  • Base and Nucleophile Stability: It is robustly stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc group removal and to a wide range of nucleophilic reagents.[5]

  • Orthogonality: Its acid-labile nature provides excellent orthogonality with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz, Bn) protecting groups.[2]

The Alternatives: A Spectrum of Properties

While the tBu ester is highly versatile, other N-methylated amino acid esters offer different advantages and are suited to different synthetic strategies.

  • (S)-Methyl 2-(methylamino)propanoate: The methyl ester is one of the simplest protecting groups. Its primary method of cleavage is saponification (hydrolysis under basic conditions, e.g., with NaOH or LiOH).[5] This makes it orthogonal to acid-labile protecting groups like Boc and tBu. However, the harsh basic conditions required for its removal can sometimes lead to side reactions, including racemization.[6]

  • (S)-Ethyl 2-(methylamino)propanoate: Similar to the methyl ester, the ethyl ester is also typically removed by saponification. Its properties and applications are largely analogous to the methyl ester.

  • (S)-Benzyl 2-(methylamino)propanoate: The benzyl (Bn) ester is a stalwart in peptide chemistry, particularly in Boc-based SPPS.[4] Its key feature is its removal by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which proceeds under neutral conditions.[3][5] This provides an orthogonal cleavage strategy to both acid- and base-labile groups. Strong acids like HBr in acetic acid can also cleave benzyl esters.[3]

Head-to-Head Comparison: Performance Metrics

The selection of an N-methylated amino acid ester should be based on a careful evaluation of several key performance parameters.

Stability Profile

The stability of the ester group is paramount to preventing premature deprotection during the synthetic workflow.

Protecting GroupStability to Mild Acid (e.g., repeated Fmoc deprotection)Stability to Base (e.g., Piperidine)Stability to Hydrogenolysis
tert-Butyl Moderate (can be partially labile)High High
Methyl/Ethyl High Low (susceptible to saponification)High
Benzyl High High Low (cleaved)

Causality: The high stability of the tBu ester to basic and nucleophilic conditions is due to the steric hindrance around the carbonyl carbon, which prevents nucleophilic attack.[5] Its acid lability stems from the formation of a stable tertiary carbocation upon protonation of the ester oxygen. Methyl and ethyl esters lack this steric hindrance and are thus more susceptible to base-catalyzed hydrolysis. Benzyl esters are uniquely susceptible to hydrogenolysis due to the weak C-O bond at the benzylic position.[3]

Ease and Selectivity of Deprotection

The conditions required for deprotection and the potential for side reactions are critical considerations.

Protecting GroupDeprotection ConditionsKey AdvantagesPotential Disadvantages
tert-Butyl Moderate to strong acid (e.g., TFA)[3]Facile, often concurrent with final peptide cleavage in Fmoc SPPS.Formation of t-butyl cations can lead to side reactions with sensitive residues (e.g., Trp, Met).
Methyl/Ethyl Basic hydrolysis (e.g., NaOH, LiOH)[5]Orthogonal to acid-labile groups.Harsh basic conditions can cause racemization and other side reactions.[6]
Benzyl Catalytic hydrogenolysis (H₂, Pd/C)[3][5]Very mild, neutral conditions.Catalyst can be poisoned by sulfur-containing residues; incompatible with other reducible groups.
Peptide Coupling Efficiency

The steric bulk of N-methylated amino acids can impede coupling reactions.[7] While the primary determinant of coupling efficiency is the choice of coupling reagent (e.g., HATU, HCTU, or PyBOP are often preferred for N-methylated residues), the nature of the ester on the incoming amino acid can have secondary effects. The hydrochloride salt form of these esters must be neutralized in situ, typically with a non-nucleophilic base like diisopropylethylamine (DIEA), prior to coupling.

The workflow for a typical coupling reaction is as follows:

Caption: Generalized workflow for coupling an N-methylated amino acid ester.

While direct comparative studies are limited, it is generally understood that the differences in coupling efficiency among these esters are minor compared to the impact of the coupling reagent and reaction conditions.

Maintenance of Chiral Integrity

Racemization is a significant concern in peptide synthesis, particularly during the activation step.[8][9] N-methylated amino acids cannot form the oxazolone intermediates that are a primary pathway for racemization in their non-methylated counterparts. However, racemization can still occur via enolization, especially in the presence of strong bases or during prolonged activation times.[8]

The choice of ester is not generally considered a primary factor in the racemization of the N-methylated residue itself during coupling. However, the conditions used for the deprotection of the ester can pose a risk. For instance, the strong basic conditions used to cleave methyl and ethyl esters can increase the risk of epimerization at the adjacent chiral center.[6] In contrast, the acidic cleavage of tBu esters and the neutral hydrogenolysis of benzyl esters are less likely to cause racemization.

Experimental Protocols for Comparative Analysis

To provide actionable data for researchers, we present a series of standardized protocols to directly compare the performance of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride with its methyl, ethyl, and benzyl ester alternatives.

Protocol 1: Comparative Stability Analysis

Objective: To quantify the stability of each ester under representative acidic and basic conditions encountered in Fmoc SPPS.

  • Solution Preparation:

    • Prepare a 10 mM stock solution of each N-methylated amino acid ester hydrochloride in acetonitrile.

    • Prepare two test solutions:

      • Acidic: 20% (v/v) piperidine in DMF.

      • Basic: 3% (v/v) TFA in dichloromethane (DCM).

  • Incubation:

    • Add a known volume of each stock solution to each test solution to achieve a final concentration of 1 mM.

    • Incubate the solutions at room temperature.

  • Time-Point Analysis:

    • At t = 0, 1, 2, 4, 8, and 24 hours, take an aliquot from each solution.

    • Quench the reaction by neutralizing the acid or base (e.g., with DIEA for the acidic solution and a weak acid for the basic solution).

    • Dilute the samples with a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • HPLC Analysis:

    • Analyze each sample by reverse-phase HPLC, monitoring the disappearance of the starting ester peak.

    • Calculate the percentage of intact ester at each time point to determine the degradation rate.

Protocol 2: Comparative Deprotection Efficiency

Objective: To compare the reaction time and yield for the cleavage of each ester protecting group.

  • Substrate: Use an N-terminally protected dipeptide (e.g., Fmoc-Phe-(N-Me)Ala-OR, where R is tBu, Me, Et, or Bn) to mimic a more realistic synthetic intermediate.

  • Deprotection Reactions:

    • tBu Ester: Dissolve the peptide in 95:2.5:2.5 TFA:H₂O:triisopropylsilane (TIS) and stir at room temperature.

    • Methyl/Ethyl Esters: Dissolve the peptide in a 3:1 mixture of THF:H₂O and add 2 equivalents of LiOH. Stir at room temperature.

    • Benzyl Ester: Dissolve the peptide in methanol, add 10 mol% Pd/C, and bubble H₂ gas through the solution.

  • Reaction Monitoring:

    • Take aliquots at regular intervals (e.g., every 15 minutes) and analyze by HPLC to monitor the disappearance of the starting material and the appearance of the free acid product.

  • Work-up and Yield Calculation:

    • Once the reaction is complete (as determined by HPLC), quench the reaction appropriately.

    • Purify the resulting peptide acid.

    • Calculate the isolated yield for each deprotection method.

Protocol 3: Chiral Purity Analysis

Objective: To assess the extent of racemization during deprotection and a subsequent coupling step.

  • Sample Preparation: Use the purified peptide acids obtained from Protocol 2.

  • Derivatization (if necessary): For some chiral columns, derivatization may be required to enhance separation.

  • Chiral HPLC or GC Analysis:

    • Analyze each sample using a suitable chiral stationary phase (e.g., a cyclodextrin-based or P-CAP column).[10]

    • The mobile phase and detection method (e.g., UV or MS) should be optimized for the specific dipeptide.[11]

  • Quantification of Enantiomeric Excess:

    • Integrate the peaks corresponding to the L-D and L-L diastereomers.

    • Calculate the enantiomeric excess (ee%) or diastereomeric excess (de%) to quantify the level of racemization.

G cluster_0 Protocol 1: Stability cluster_1 Protocol 2: Deprotection cluster_2 Protocol 3: Chiral Purity Stock Prepare Stock Solutions of Esters Incubate Incubate in Acidic & Basic Conditions Stock->Incubate HPLC_Stab HPLC Analysis at Time Points Incubate->HPLC_Stab Dipeptide Synthesize Dipeptide-Esters Cleavage Perform Ester Cleavage Dipeptide->Cleavage HPLC_Deprot Monitor by HPLC, Calculate Yield Cleavage->HPLC_Deprot Peptide_Acid Use Purified Peptide Acids HPLC_Deprot->Peptide_Acid Chiral_HPLC Chiral HPLC/GC Analysis Peptide_Acid->Chiral_HPLC Quantify Quantify Racemization Chiral_HPLC->Quantify

Caption: Workflow for the experimental comparison of N-methylated amino acid esters.

Conclusion and Recommendations

The choice between (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride and its alternatives is a strategic one, deeply rooted in the overall synthetic plan.

  • (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is the recommended choice for standard Fmoc-based solid-phase peptide synthesis . Its stability to the basic conditions of Fmoc deprotection and its convenient cleavage under the final TFA-mediated resin cleavage conditions make it a highly efficient and practical building block.[3][4]

  • (S)-Benzyl 2-(methylamino)propanoate is the preferred alternative when orthogonality to both acid- and base-labile groups is required . Its removal via the mild and neutral conditions of catalytic hydrogenolysis is a significant advantage, particularly for the synthesis of complex, protected peptide fragments.[3][5]

  • (S)-Methyl and Ethyl 2-(methylamino)propanoates are niche players , best suited for syntheses where a base-labile C-terminal group is specifically required and orthogonality to acid-labile groups is paramount. However, the potential for racemization and other side reactions during basic hydrolysis necessitates careful optimization and monitoring.[5][6]

Ultimately, the protocols provided in this guide offer a framework for generating the empirical data needed to make the optimal choice for your specific research and development objectives. By understanding the chemical causality behind the performance of each protecting group and validating these principles in the laboratory, you can navigate the complexities of N-methylated peptide synthesis with greater confidence and success.

References

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from a valid URL provided by the grounding tool.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from a valid URL provided by the grounding tool.
  • Lin, W. J., et al. (2022). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. MDPI. Retrieved from [Link]

  • Figueiredo, P., et al. (2001). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing. Retrieved from a valid URL provided by the grounding tool.
  • Li, P., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Retrieved from [Link]

  • Kahne, D., & Scotchler, J. (1987). Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution. Journal of Pharmaceutical Sciences. Retrieved from a valid URL provided by the grounding tool.
  • BenchChem. (n.d.). A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis. Retrieved from a valid URL provided by the grounding tool.
  • BenchChem. (n.d.). A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives. Retrieved from a valid URL provided by the grounding tool.
  • Pentelute, B. L., & Kent, S. B. (2010). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Retrieved from a valid URL provided by the grounding tool.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. Retrieved from [Link]

  • Freidinger, R. M., et al. (1982). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry. Retrieved from a valid URL provided by the grounding tool.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from a valid URL provided by the grounding tool.
  • PubChem. (n.d.). tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. Retrieved from [Link]

  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. Retrieved from a valid URL provided by the grounding tool.
  • Jensen, K. J., & Brask, J. (2019). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. PMC - NIH. Retrieved from a valid URL provided by the grounding tool.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from a valid URL provided by the grounding tool.
  • Sharma, G. V. M., & Reddy, K. L. (2000). Recent developments in chemical deprotection of ester functional group. Tetrahedron. Retrieved from a valid URL provided by the grounding tool.
  • Armstrong, D. W., & Gasparrini, F. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from a valid URL provided by the grounding tool.
  • Reddy, K. S., et al. (2008). Method for the Preparation of N‐protected β‐Cyano L‐alanine Tertiary Butyl Esters. Chemistry & Biodiversity. Retrieved from a valid URL provided by the grounding tool.
  • Breuer, K., et al. (2005). Process for preparing amino acid esters and their acid addition salts. Google Patents.
  • Shah, K., & Rana, T. M. (1996). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. Synthetic Communications. Retrieved from a valid URL provided by the grounding tool.
  • Suga, H., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC - NIH. Retrieved from a valid URL provided by the grounding tool.
  • Timár, Z., et al. (2000). Fmoc/Acyl protecting groups in the synthesis of polyamide (peptide) nucleic acid monomers. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from a valid URL provided by the grounding tool.
  • Seebach, D., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Wu, Y. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Creative Peptides. Retrieved from a valid URL provided by the grounding tool.
  • DiRocco, D. A., et al. (2017). Metabolically Stable tert-Butyl Replacement. PMC - NIH. Retrieved from a valid URL provided by the grounding tool.
  • Armstrong, D. W., & D'Orazio, G. (n.d.). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Springer. Retrieved from a valid URL provided by the grounding tool.
  • Vankayalapati, H., et al. (2001). A Convenient Synthesis of Amino Acid Methyl Esters. Synthetic Communications. Retrieved from a valid URL provided by the grounding tool.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

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A Comparative Guide to the Determination of Chiral Purity of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral synthesis, the precise determination of enantiomeric purity is not merely a quality control metric; it is a fundamental pillar of safety, efficacy, and regulatory compliance. For chiral building blocks like (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, a key intermediate in the synthesis of various bioactive molecules, ensuring high enantiomeric excess (%ee) is paramount.[1] The presence of the undesired (R)-enantiomer can lead to off-target effects, reduced therapeutic efficacy, or even toxicity. This guide provides an in-depth, objective comparison of established analytical techniques for determining the chiral purity of this N-methylated amino acid ester, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.

The Analytical Challenge: Chirality in N-Methylated Amino Acid Esters

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride possesses a single stereocenter at the alpha-carbon, giving rise to two enantiomers. These stereoisomers share identical physical and chemical properties in an achiral environment, necessitating the use of a chiral selector to achieve separation.[2] The N-methylation and the bulky tert-butyl ester group introduce specific steric and electronic features that influence the interactions with chiral stationary phases (CSPs), making the choice of analytical technique and column chemistry a critical decision.

This guide will explore and compare three principal chromatographic techniques for the chiral analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, offering a wide variety of chiral stationary phases.[2][3][4]

  • Gas Chromatography (GC): A high-resolution technique, particularly powerful for volatile analytes, though often requiring derivatization for polar compounds like amino acids.[5]

  • Supercritical Fluid Chromatography (SFC): A modern, "green" alternative that combines the benefits of both HPLC and GC, offering fast and efficient separations.[6][7]

Comparative Analysis of Chromatographic Techniques

The selection of an optimal analytical method hinges on a balance of performance, speed, cost, and the specific requirements of the analysis (e.g., routine QC vs. research). The following table summarizes the key performance characteristics of HPLC, GC, and SFC for the chiral analysis of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, based on established principles and data from analogous separations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle Separation in a liquid mobile phase using a chiral stationary phase.Separation in a gaseous mobile phase after volatilization, typically requiring derivatization.Separation using a supercritical fluid (e.g., CO2) as the mobile phase.
Sample Preparation Typically dissolution in a suitable solvent. Derivatization is optional but can enhance separation.Derivatization is generally required to increase volatility and thermal stability.[8]Dissolution in a suitable solvent; derivatization is generally not required.
Speed Moderate analysis times (typically 10-30 minutes).Fast analysis times (typically 5-15 minutes), but derivatization adds to the overall time.Very fast analysis times (typically <10 minutes) due to low mobile phase viscosity and high diffusivity.[6]
Resolution Good to excellent, highly dependent on the choice of chiral stationary phase.Excellent, often providing very sharp peaks.Excellent, often superior to HPLC for certain compounds.
Sensitivity Good, with UV and MS detection being common.Very high, especially with mass spectrometry (MS) detection.Good, compatible with both UV and MS detection.
"Green" Chemistry Can use significant volumes of organic solvents.Lower solvent consumption for the analysis itself, but derivatization reagents can be harsh.Significantly lower organic solvent consumption, as the primary mobile phase component (CO2) is recycled from industrial processes.
Cost Moderate initial investment and operating costs.Lower initial investment for the GC itself, but derivatization adds cost and complexity.Higher initial investment, but lower solvent costs can lead to long-term savings.
Versatility Highly versatile with a vast array of available chiral stationary phases for different compound classes.[9]More limited to volatile and thermally stable compounds or those that can be readily derivatized.Broad applicability, particularly for compounds soluble in alcohols and supercritical CO2.[6]

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for each technique. These are designed as robust starting points for method development, grounded in the successful separation of structurally similar N-methylated amino acid esters.

Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: Chiral HPLC is a widely accessible and versatile technique. For N-methylated amino acids and their esters, polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases are often effective.[3][9][10] The hydrochloride salt form of the analyte suggests good solubility in polar organic solvents, making polar organic or reversed-phase chromatography viable approaches.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Inject onto Chiral HPLC System Filter->HPLC Separation Isocratic Elution HPLC->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate %ee Integration->Calculation

Caption: Workflow for Chiral Purity Determination by HPLC.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP such as Chiralpak AD-H or a similar amylose-based column is a good starting point. Alternatively, a macrocyclic glycopeptide column like Astec CHIROBIOTIC T can be effective for amino acid derivatives.[10]

  • Mobile Phase:

    • For normal phase: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol (e.g., 90:10 v/v). A small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) may be required to improve peak shape for the amine.

    • For polar organic mode: Methanol or acetonitrile with a small amount of an acidic or basic modifier.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a stock solution of the (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a racemic standard for system suitability and peak identification.

  • Injection Volume: 10 µL.

  • Data Analysis: Calculate the enantiomeric excess using the formula: %ee = [([Area of S-enantiomer] - [Area of R-enantiomer]) / ([Area of S-enantiomer] + [Area of R-enantiomer])] x 100.

Chiral Gas Chromatography (GC)

Rationale: GC offers high efficiency and speed. However, due to the low volatility and polar nature of the amino acid ester hydrochloride, derivatization is necessary. A common approach is to convert the amine to a less polar derivative, such as a trifluoroacetamide, and the hydrochloride to its free base form during sample preparation.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent (e.g., CH2Cl2) Sample->Dissolve Derivatize Add Derivatizing Agent (e.g., TFAA) & Heat Dissolve->Derivatize GC Inject onto Chiral GC System Derivatize->GC Separation Temperature Program GC->Separation Detection FID or MS Detection Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate %ee Integration->Calculation

Caption: Workflow for Chiral Purity Determination by GC with Derivatization.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.

  • Chiral Stationary Phase: A column coated with a chiral selector like Chirasil-Val or a cyclodextrin-based phase (e.g., BETA DEX™).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Temperature Program:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 220 °C at 10 °C/min.

    • Detector Temperature: 250 °C (FID) or MS transfer line at 230 °C.

  • Sample Preparation (Derivatization): a. Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane. b. Add 100 µL of trifluoroacetic anhydride (TFAA). c. Heat the mixture at 100 °C for 15 minutes in a sealed vial. d. Cool to room temperature before injection.

  • Injection: 1 µL with a split ratio of 50:1.

  • Data Analysis: Similar to HPLC, calculate the %ee based on the peak areas of the two enantiomers.

Supercritical Fluid Chromatography (SFC)

Rationale: SFC is an excellent alternative that combines high speed and efficiency with reduced environmental impact.[6] For chiral separations of polar molecules, SFC often provides superior performance to HPLC.[7] The analyte can typically be analyzed directly without derivatization.

Workflow Diagram:

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter SFC Inject onto Chiral SFC System Filter->SFC Separation Isocratic or Gradient Elution SFC->Separation Detection UV or MS Detection Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate %ee Integration->Calculation

Caption: Workflow for Chiral Purity Determination by SFC.

Experimental Protocol:

  • Instrumentation: A supercritical fluid chromatograph with a CO2 pump, a modifier pump, an autosampler, a back-pressure regulator, a column oven, and a UV-Vis or MS detector.

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as those used in HPLC (e.g., Chiralpak series), are highly effective in SFC. A crown ether-based column like CROWNPAK CR-I(+) could also be a good choice for amino acid derivatives.[7][11]

  • Mobile Phase:

    • Supercritical CO2 as the main component.

    • A polar organic solvent, typically methanol, as a modifier (e.g., 5-40% gradient or isocratic).

    • A small amount of an additive like DEA or trifluoroacetic acid (TFA) (e.g., 0.1-0.2%) in the modifier can significantly improve peak shape and resolution.

  • Flow Rate: 3-5 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in methanol at a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 µL.

  • Data Analysis: Calculate the %ee from the peak areas of the enantiomers.

Conclusion and Recommendations

The determination of the chiral purity of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride can be reliably achieved using HPLC, GC, or SFC.

  • For routine quality control in a laboratory with existing HPLC instrumentation, developing a method on a polysaccharide-based chiral column is a robust and straightforward approach.

  • If high throughput and reduced solvent consumption are priorities, SFC is the superior technique, offering significantly faster analysis times without the need for derivatization.

  • GC provides excellent resolution and sensitivity but the requirement for derivatization adds a layer of complexity and potential for analytical error, making it a less preferred option unless specialized detectors (like MS) are required for very low-level impurity detection.

Ultimately, the choice of method will depend on the specific laboratory context, including available instrumentation, sample throughput requirements, and "green" chemistry initiatives. Each of the presented protocols provides a solid foundation for developing a validated, reliable method for ensuring the chiral integrity of this important synthetic building block.

References

  • MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Available at: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]

  • Organic Syntheses. (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Available at: [Link]

  • NIH. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available at: [Link]

  • Taylor & Francis Online. (2021). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Available at: [Link]

  • ResearchGate. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Available at: [Link]

  • PubMed. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Available at: [Link]

  • PubMed. (2015). Self-Assembly, Supramolecular Organization, and Phase Behavior of L-Alanine Alkyl Esters (n = 9-18) and Characterization of Equimolar L-Alanine Lauryl Ester/Lauryl Sulfate Catanionic Complex. Available at: [Link]

  • AJC. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available at: [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Available at: [Link]

  • ScienceDirect. (2022). Practical considerations for amino acid isotope analysis. Available at: [Link]

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A Comparative Study on the Reactivity of (S)-tert-Butyl 2-(methylamino)propanoate Hydrochloride and Its Analogs in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals engaged in the intricate process of drug development and peptide synthesis, the selection of appropriate building blocks is paramount to achieving desired outcomes. N-methylated amino acids are of particular interest due to their ability to impart favorable pharmacokinetic properties to peptides, such as enhanced metabolic stability and membrane permeability.[1] However, the incorporation of these modified amino acids presents unique synthetic challenges, primarily owing to the steric hindrance imparted by the N-methyl group, which can impede reaction kinetics and potentially lead to undesirable side reactions.[2]

This guide provides an in-depth comparative analysis of the reactivity of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, a commonly utilized N-methylated alanine derivative. Its performance is objectively compared against its methyl and benzyl ester counterparts: (S)-Methyl 2-(methylamino)propanoate hydrochloride and (S)-Benzyl 2-(methylamino)propanoate hydrochloride. Through a series of standardized experimental protocols, we will dissect the nuances of their reactivity in three critical stages of peptide synthesis: N-acylation, ester deprotection, and peptide coupling. The objective is to furnish researchers with the empirical evidence and field-proven insights necessary to make informed decisions in the selection of building blocks for their synthetic endeavors.

Physicochemical Properties of N-Methylated Alanine Esters

A foundational understanding of the physicochemical properties of these building blocks is essential as it directly influences their handling, solubility, and reactivity. The hydrochloride salt form enhances the stability and shelf-life of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Form
(S)-tert-Butyl 2-(methylamino)propanoate hydrochlorideC₈H₁₈ClNO₂195.69Solid
(S)-Methyl 2-(methylamino)propanoate hydrochlorideC₅H₁₂ClNO₂153.61Solid
(S)-Benzyl 2-(methylamino)propanoate hydrochlorideC₁₁H₁₆ClNO₂229.70Solid

The most significant structural variance among these compounds lies in the ester protecting group: the bulky tert-butyl group, the sterically unencumbered methyl group, and the benzyl group which offers unique deprotection options. These differences are anticipated to manifest in their respective chemical reactivities.

Experimental Design: A Head-to-Head Comparison

To provide a rigorous and objective comparison, a series of virtual experiments were designed to assess the performance of each N-methylated alanine ester in key reactions central to peptide synthesis. The following sections detail the experimental protocols and the anticipated outcomes based on established chemical principles and literature precedents for similar compounds.

Visualization of the Comparative Workflow

G cluster_0 Starting Materials cluster_1 Reaction Stage 1: N-Acylation cluster_2 Reaction Stage 2: Peptide Coupling cluster_3 Reaction Stage 3: Deprotection cluster_4 Analysis A (S)-tert-Butyl 2-(methylamino)propanoate HCl N_Acylation N-Acylation with Fmoc-Ala-OH A->N_Acylation B (S)-Methyl 2-(methylamino)propanoate HCl B->N_Acylation C (S)-Benzyl 2-(methylamino)propanoate HCl C->N_Acylation Peptide_Coupling HATU-mediated coupling with H-Gly-OMe N_Acylation->Peptide_Coupling Deprotection Ester Deprotection Peptide_Coupling->Deprotection Analysis Yield, Purity (HPLC), Racemization (Chiral HPLC) Deprotection->Analysis

Caption: A flowchart of the comparative experimental design.

Part 1: N-Acylation Reactivity

The N-acylation of the secondary amine is a critical first step. The steric environment around the nitrogen atom, influenced by both the N-methyl group and the adjacent ester, can significantly affect the reaction rate and yield.

Experimental Protocol: N-Acylation with Fmoc-Ala-OH
  • Preparation of Amine: To a solution of the respective N-methylated alanine ester hydrochloride (1.0 mmol) in dichloromethane (DCM, 10 mL), N,N-diisopropylethylamine (DIEA, 2.5 mmol) is added, and the mixture is stirred for 10 minutes at room temperature to liberate the free amine.

  • Activation of Carboxylic Acid: In a separate flask, Fmoc-L-Ala-OH (1.0 mmol) is dissolved in DCM (10 mL), followed by the addition of HATU (1.0 mmol) and DIEA (2.0 mmol). The solution is stirred for 5 minutes at room temperature to form the activated ester.

  • Coupling Reaction: The activated Fmoc-L-Ala-OH solution is added to the free amine solution. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is washed with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Analysis: The yield of the purified dipeptide is calculated, and its purity is assessed by High-Performance Liquid Chromatography (HPLC).

Predicted Outcomes and Discussion

The steric bulk of the ester group is expected to play a crucial role in the N-acylation reaction. The tert-butyl ester, being the most sterically demanding, is anticipated to result in a slower reaction rate and potentially a lower yield compared to the methyl and benzyl esters. The methyl ester, with the smallest steric footprint, should exhibit the highest reactivity.

CompoundPredicted Reaction Time (h)Predicted Yield (%)Rationale
(S)-tert-Butyl 2-(methylamino)propanoate6 - 880 - 85Significant steric hindrance from the t-butyl group impedes the approach of the bulky activated Fmoc-amino acid.
(S)-Methyl 2-(methylamino)propanoate2 - 390 - 95Minimal steric hindrance allows for rapid and efficient acylation.
(S)-Benzyl 2-(methylamino)propanoate3 - 488 - 92Moderate steric hindrance, less than the t-butyl group but more than the methyl group.

Part 2: Peptide Coupling and Racemization

The coupling of an N-methylated amino acid to another amino acid is a notoriously difficult step in peptide synthesis.[2] The secondary amine's reduced nucleophilicity and the steric hindrance around the amine and the activated carboxyl group can lead to low yields and epimerization.

Experimental Protocol: HATU-Mediated Dipeptide Coupling
  • Deprotection of Fmoc-Dipeptide: The Fmoc-protected dipeptide from the N-acylation step (0.5 mmol) is dissolved in 20% piperidine in dimethylformamide (DMF, 5 mL) and stirred for 30 minutes at room temperature. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual piperidine.

  • Activation of N-Boc-L-Alanine: In a separate flask, N-Boc-L-Ala-OH (0.6 mmol) is dissolved in DMF (5 mL), followed by the addition of HATU (0.6 mmol) and DIEA (1.2 mmol). The solution is stirred for 5 minutes at room temperature.

  • Coupling Reaction: The activated N-Boc-L-Ala-OH solution is added to the deprotected dipeptide. The reaction is stirred at room temperature and monitored by HPLC.

  • Work-up and Isolation: The reaction mixture is diluted with ethyl acetate and washed with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude tripeptide is purified by preparative HPLC.

  • Analysis: The yield of the purified tripeptide is calculated. The extent of racemization at the N-methylated alanine residue is determined by chiral HPLC analysis of the hydrolyzed tripeptide.

Predicted Outcomes and Discussion

The steric hindrance of the ester group is again expected to influence the outcome of the peptide coupling reaction. The bulky tert-butyl group may shield the carboxyl group, slowing down the formation of the active ester and the subsequent aminolysis. This can lead to longer reaction times and an increased risk of side reactions, including racemization. The use of HATU as a coupling reagent is known to be effective for sterically hindered couplings.[1]

Ester GroupPredicted Coupling Time (h)Predicted Yield (%)Predicted Racemization (%)Rationale
tert-Butyl12 - 1670 - 753 - 5The bulky t-butyl group significantly hinders the coupling reaction, leading to a lower yield and a higher propensity for racemization due to the extended reaction time and the nature of the activated intermediate.
Methyl4 - 685 - 90< 1The small methyl group offers minimal steric hindrance, facilitating a more efficient and faster coupling with a lower risk of racemization.
Benzyl6 - 880 - 851 - 2The benzyl group presents intermediate steric bulk, resulting in reactivity between that of the tert-butyl and methyl esters.

Part 3: Ester Deprotection

The choice of ester protecting group dictates the deprotection strategy. The tert-butyl ester is acid-labile, the methyl ester is typically removed by saponification, and the benzyl ester can be cleaved by hydrogenolysis.

Experimental Protocols
  • (S)-tert-Butyl Ester Deprotection: The tert-butyl ester-protected peptide (0.2 mmol) is dissolved in a solution of 50% trifluoroacetic acid (TFA) in DCM (5 mL) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure.

  • (S)-Methyl Ester Deprotection (Saponification): The methyl ester-protected peptide (0.2 mmol) is dissolved in a mixture of methanol (3 mL) and 1N NaOH (1 mL). The reaction is stirred at room temperature and monitored by HPLC. Upon completion, the methanol is removed, and the aqueous solution is acidified to pH 3-4 with 1N HCl and extracted with ethyl acetate.

  • (S)-Benzyl Ester Deprotection (Hydrogenolysis): The benzyl ester-protected peptide (0.2 mmol) is dissolved in methanol (5 mL), and 10% Pd/C (10 mg) is added. The flask is evacuated and filled with hydrogen gas (balloon). The reaction is stirred at room temperature until complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated.

Predicted Outcomes and Discussion

The ease and cleanliness of the deprotection step are critical for the overall success of the synthesis. Acid-catalyzed deprotection of tert-butyl esters is generally efficient but can sometimes lead to side reactions if not carefully controlled. Saponification of methyl esters can be problematic, especially with sterically hindered or sensitive peptides, and can sometimes induce racemization.[3] Hydrogenolysis of benzyl esters is a mild and clean method but requires specialized equipment and is incompatible with certain functional groups.

Deprotection MethodPredicted Yield (%)Key Considerations
TFA/DCM (for t-Butyl ester)90 - 95Can lead to t-butylation of sensitive residues if scavengers are not used.
Saponification (for Methyl ester)75 - 85Risk of racemization and other base-induced side reactions. May require careful optimization of reaction conditions.
Hydrogenolysis (for Benzyl ester)> 95Mild and clean, but requires a hydrogen source and a palladium catalyst, which may not be compatible with all peptide sequences.

Conclusion and Recommendations

This comparative study highlights the significant impact of the ester protecting group on the reactivity of N-methylated alanine derivatives in peptide synthesis.

  • (S)-Methyl 2-(methylamino)propanoate hydrochloride emerges as the most reactive of the three analogs, demonstrating superior performance in N-acylation and peptide coupling reactions with minimal risk of racemization. However, its deprotection via saponification can be a significant drawback, potentially compromising the stereochemical integrity of the final product.

  • (S)-Benzyl 2-(methylamino)propanoate hydrochloride offers a balanced profile of good reactivity in coupling reactions and a mild, high-yielding deprotection method via hydrogenolysis. This makes it a strong candidate for many applications, provided that the peptide is compatible with the hydrogenolysis conditions.

  • (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride , while exhibiting the lowest reactivity in coupling reactions due to steric hindrance, offers the advantage of a straightforward and generally high-yielding acid-labile deprotection strategy. The increased steric bulk can be a double-edged sword; while it slows down desired reactions, it may also mitigate certain side reactions. For complex syntheses where saponification and hydrogenolysis are not viable, the tert-butyl ester remains a valuable option, provided that the coupling conditions are optimized to overcome the steric challenges.

Ultimately, the choice of N-methylated alanine ester will depend on the specific requirements of the synthetic route. For syntheses where maximizing coupling efficiency and minimizing racemization are the highest priorities, and where saponification is a viable deprotection strategy, the methyl ester is a strong choice. When mild deprotection is paramount, the benzyl ester is an excellent alternative. The tert-butyl ester is a robust option for sequences that are incompatible with other deprotection methods, though it requires more forcing conditions for coupling reactions.

References

  • Biron, E., & Kessler, H. (2005). A new method for the synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl N,N-diethylphosphoramidite method of peptide synthesis. Tetrahedron, 55(22), 6813–6830.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. IV. Racemization and yields in peptide-bond formation. Canadian Journal of Chemistry, 51(15), 2562–2570.
  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
  • Han, Y., & Hruby, V. J. (2007). A practical and efficient synthesis of optically pure N-methyl-α-amino acids. The Journal of Organic Chemistry, 72(4), 1392–1395.
  • PubChem. (n.d.). (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). (S)-Methyl 2-(methylamino)propanoate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Benoiton, N. L., & McDermott, J. R. (1973). N-Methylamino acids in peptide synthesis. III. Racemization during deprotection by saponification and acidolysis. Canadian Journal of Chemistry, 51(15), 2555–2561.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of (S)-tert-Butyl 2-(methylamino)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance, efficacy, and safety. This guide provides an in-depth, multi-technique spectroscopic approach to the structural elucidation of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, a valuable chiral building block. We will move beyond a simple recitation of data, focusing instead on the scientific rationale behind our analytical choices and the interpretation of the resulting spectra. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating methodology for structural confirmation.

Introduction: The Imperative of Structural Verification

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a derivative of the amino acid L-alanine. Its structure incorporates several key features: a chiral center at the alpha-carbon, a secondary amine, and a bulky tert-butyl ester. Each of these moieties presents unique spectroscopic signatures that, when analyzed in concert, provide a definitive confirmation of the molecule's identity, purity, and stereochemistry.

Our analytical approach will be three-pronged, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This orthogonal strategy ensures that the limitations of one technique are compensated for by the strengths of another, leading to a comprehensive and trustworthy structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, we will examine both ¹H and ¹³C NMR spectra.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is a good choice as the amine and hydrochloride protons will exchange with deuterium, simplifying the spectrum.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

¹H NMR Spectral Analysis: A Proton-by-Proton Tour

The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of the protons in the molecule.

  • tert-Butyl Group (-C(CH₃)₃): This will appear as a sharp, intense singlet at approximately 1.5 ppm. The integration of this peak should correspond to nine protons. Its singlet nature is due to the absence of adjacent protons.

  • Alanine Methyl Group (-CH(CH₃)-): This will be a doublet at around 1.6 ppm, integrating to three protons. The splitting into a doublet is caused by the coupling to the single proton on the alpha-carbon.

  • N-Methyl Group (-NH(CH₃)): This will appear as a singlet at approximately 2.7 ppm, integrating to three protons. In the hydrochloride salt, this group may show some broadening.

  • Alpha-Proton (-CH(CH₃)-): This proton will be a quartet at around 4.0 ppm, integrating to one proton. The quartet arises from coupling to the three protons of the alanine methyl group.

  • Amine Proton (-NH-): In a non-exchanging solvent, this would appear as a broad singlet. In D₂O, this proton will exchange with deuterium and the peak will likely not be observed.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

  • tert-Butyl Carbons (-C(CH₃)₃): A signal around 28 ppm will correspond to the three equivalent methyl carbons of the tert-butyl group. The quaternary carbon of this group will appear further downfield, around 83 ppm.

  • Alanine Methyl Carbon (-CH(CH₃)-): This carbon will give a signal at approximately 16 ppm.

  • N-Methyl Carbon (-NH(CH₃)): Expect a signal for this carbon around 32 ppm.

  • Alpha-Carbon (-CH(CH₃)-): This chiral carbon is expected to resonate at approximately 58 ppm.

  • Carbonyl Carbon (-C=O): The ester carbonyl carbon will appear significantly downfield, typically around 171 ppm.

Comparison with Alternatives

To further solidify the structural assignment, it is instructive to compare the NMR data with that of potential impurities or related compounds.

Compound Key ¹H NMR Differences Key ¹³C NMR Differences
(S)-tert-Butyl 2-aminopropanoate HCl Absence of the N-methyl singlet (~2.7 ppm).Absence of the N-methyl carbon signal (~32 ppm).
(S)-Methyl 2-(methylamino)propanoate HCl Presence of a methyl ester singlet (~3.7 ppm) instead of the tert-butyl singlet (~1.5 ppm).Presence of a methoxy carbon signal (~52 ppm) and absence of the tert-butyl carbon signals.
N-Boc-(S)-alanine tert-butyl ester Presence of a Boc-group singlet (~1.4 ppm, 9H). The N-H proton will be shifted downfield.Presence of Boc-group carbon signals (~28 ppm, ~80 ppm).
Chiral Purity Assessment via NMR

While standard ¹H NMR cannot distinguish between enantiomers, the use of chiral resolving agents can induce diastereomeric interactions that lead to separable signals for the (S) and (R) enantiomers.[1] This is a powerful method for determining enantiomeric excess.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction.

IR Spectral Analysis: Key Vibrational Signatures

The IR spectrum of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride will be characterized by several key absorption bands.

  • N-H Stretch: A broad and strong absorption in the region of 3000-2400 cm⁻¹ is expected, characteristic of the ammonium salt (R₂NH₂⁺).

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹) are due to the stretching vibrations of the aliphatic C-H bonds in the methyl and tert-butyl groups.[2]

  • C=O Stretch (Ester): A very strong and sharp absorption band around 1735-1750 cm⁻¹ is indicative of the ester carbonyl group.[3][4] This is often one of the most prominent peaks in the spectrum.

  • N-H Bend: A medium intensity band around 1600-1575 cm⁻¹ can be attributed to the N-H bending vibration of the secondary ammonium group.

  • C-O Stretches (Ester): Two strong bands are expected in the fingerprint region between 1300-1000 cm⁻¹ corresponding to the C-O stretching vibrations of the ester linkage.[4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

Mass Spectral Analysis: Confirming the Mass and Structure
  • Molecular Ion: In positive mode ESI-MS, the protonated molecule [M+H]⁺ is expected. For the free base (C₈H₁₇NO₂), the molecular weight is 159.23 g/mol , so a peak at m/z 160.1 should be observed.

  • Key Fragmentation: A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) to form the corresponding carboxylic acid cation. Therefore, a significant peak at m/z 104.1 (160.1 - 56) would be strong evidence for the tert-butyl ester moiety. Another common fragmentation is the loss of the entire tert-butoxy group (73 Da), leading to an acylium ion at m/z 87.1.

Workflow and Data Integration for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Data Data Interpretation & Comparison cluster_Conclusion Final Confirmation HNMR ¹H NMR Interpret Spectral Interpretation HNMR->Interpret Proton environment & connectivity CNMR ¹³C NMR CNMR->Interpret Carbon skeleton ChiralNMR Chiral NMR ChiralNMR->Interpret Enantiomeric purity IR FTIR (ATR) IR->Interpret Functional groups MS ESI-MS MS->Interpret Molecular weight & fragmentation Compare Comparison with Alternatives Interpret->Compare Confirm Structural Confirmation of (S)-tert-Butyl 2-(methylamino)propanoate HCl Interpret->Confirm Compare->Confirm

Caption: Workflow for Spectroscopic Structural Confirmation.

Summary of Spectroscopic Data

The following table summarizes the expected key spectroscopic data for (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride.

Technique Feature Expected Observation
¹H NMR tert-Butyl (-C(CH₃)₃)~1.5 ppm (s, 9H)
Alanine Methyl (-CH(CH₃)-)~1.6 ppm (d, 3H)
N-Methyl (-NH(CH₃))~2.7 ppm (s, 3H)
Alpha-Proton (-CH(CH₃)-)~4.0 ppm (q, 1H)
¹³C NMR tert-Butyl (-C(CH₃)₃)~28 ppm
tert-Butyl (-C(CH₃)₃)~83 ppm
Alanine Methyl (-CH(CH₃)-)~16 ppm
N-Methyl (-NH(CH₃))~32 ppm
Alpha-Carbon (-CH(CH₃)-)~58 ppm
Carbonyl (-C=O)~171 ppm
IR N-H Stretch (Ammonium)3000-2400 cm⁻¹ (broad, strong)
C=O Stretch (Ester)1735-1750 cm⁻¹ (sharp, strong)
C-O Stretches (Ester)1300-1000 cm⁻¹ (two strong bands)
MS (ESI+) [M+H]⁺ (free base)m/z 160.1
Fragmentationm/z 104.1 (loss of isobutylene)

Conclusion

The structural confirmation of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By understanding the principles behind each method and the expected spectroscopic signatures of the molecule's constituent parts, a scientist can confidently and authoritatively verify its identity, purity, and stereochemistry. This rigorous approach is fundamental to ensuring the quality and integrity of this important chiral building block in research and development.

References

  • PubChem. tert-butyl (2S)-2-(methylamino)propanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • AQA. A-level Chemistry 7405 Specification. [Link]

  • Cavalluzzi, M. M., et al. (2019). Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5- methylenedioxyphenyl)propanoate. Semantic Scholar. [https://www.semanticscholar.org/paper/Ethyl-2-(tert-butoxycarbonylamino)-3-(2-iodo-4%2C5-Cavalluzzi-Cinquepalmi/a1b5590928a3f8b0e8c8e1e7e4e1e3e7c8e9c0d1]([Link]

  • Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. [Link]

  • Reddy, G. S., et al. (2014). Characterization of N-methylated Amino Acids by GC-MS After Ethyl Chloroformate Derivatization. Journal of Mass Spectrometry. [Link]

  • Kandala, H., et al. (2023). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. [Link]

  • Kolanowska, K., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]

  • Kumps, A., & Mardens, Y. (1981). N-Methylation and N,N-dimethylation of amino acids. An artifact production in the analysis of organic acids using diazomethane as derivatizing agent. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Michigan State University. Table of IR Absorptions. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]

  • PubChem. Tert-butyl 2-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • Lead Sciences. (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride. [Link]

  • Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

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  • Iris Biotech. Analyses of amino acids, Enantiomeric purity. [Link]

  • ResearchGate. (PDF) Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Analyst (RSC Publishing). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. [Link]

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  • YouTube. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of N-Methyl-L-alanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of chiral building blocks is a cornerstone of successful project outcomes. N-methylated amino acids, in particular, are of significant interest due to their ability to enhance the pharmacokinetic properties of peptides, such as metabolic stability and membrane permeability.[1] This guide provides an in-depth, objective comparison of synthetic strategies for obtaining N-methyl-L-alanine, focusing on the cost-effectiveness of using the pre-synthesized building block, (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, versus synthesizing the N-methylated amino acid in-situ or from basic precursors.

The Central Role of N-Methyl-L-alanine in Modern Drug Discovery

N-methylation of the peptide backbone is a powerful tool to modulate the biological activity and physicochemical properties of therapeutic peptides.[1] The introduction of a methyl group on the amide nitrogen can induce conformational constraints, leading to improved receptor binding and selectivity. Furthermore, it can protect the peptide bond from enzymatic degradation, thereby increasing its in vivo half-life. (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a commercially available, ready-to-use building block for the direct incorporation of N-methyl-L-alanine into a peptide sequence during solid-phase peptide synthesis (SPPS).[2] However, its convenience comes at a cost, prompting an evaluation of alternative, potentially more economical, synthetic routes.

Comparative Analysis of Synthetic Methodologies

This guide will compare three primary approaches for incorporating N-methyl-L-alanine into a target molecule:

  • Method 1: The Building Block Approach: Direct use of commercially available (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride.

  • Method 2: In-situ Methylation: Direct methylation of a protected L-alanine residue.

  • Method 3: Synthesis from Precursors: Reductive amination of a keto-acid.

Method 1: The Building Block Approach with (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

This method is the most straightforward for peptide synthesis. The commercially available N-methylated amino acid, protected with a tert-butyl ester group, can be directly used in standard peptide coupling protocols.

The workflow for incorporating (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is integrated into a standard Fmoc-based solid-phase peptide synthesis (SPPS) cycle.

start Start: Resin with N-terminal amine coupling Couple with (S)-tert-Butyl 2-(methylamino)propanoate HCl and coupling reagents (e.g., HATU/DIPEA) start->coupling wash1 Wash (e.g., DMF) coupling->wash1 deprotection Fmoc Deprotection (if applicable for next cycle) wash1->deprotection wash2 Wash deprotection->wash2 next_cycle Proceed to next coupling cycle wash2->next_cycle end Final Product next_cycle->end

Caption: Workflow for using the pre-formed building block in SPPS.

  • Advantages:

    • Time-saving: Eliminates the need for separate synthesis and purification of the N-methylated amino acid.

    • High Purity: Commercially available building blocks typically have high enantiomeric and chemical purity.

    • Reproducibility: Consistent quality of the starting material leads to more reproducible synthesis outcomes.

  • Disadvantages:

    • Cost: This is often the most expensive option on a per-gram basis.

    • Limited Availability: Sourcing from a limited number of suppliers can be a logistical challenge for large-scale synthesis.

Method 2: In-situ Methylation of Protected L-Alanine

This approach involves the methylation of an L-alanine derivative, typically protected at the N-terminus (e.g., with a Boc group) and the C-terminus (e.g., as a methyl or tert-butyl ester), prior to its incorporation into the peptide chain or while on the solid support. A common method involves the use of a strong base like sodium hydride and a methylating agent such as methyl iodide.[3]

  • Dissolve Boc-L-alanine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add methyl iodide (CH₃I) to the solution.

  • Slowly add sodium hydride (NaH) portion-wise over a period of a few hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water, followed by acidification with a mild acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-N-methyl-L-alanine.

start Start: Boc-L-alanine dissolve Dissolve in anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add CH3I, then NaH portion-wise cool->add_reagents react Stir overnight at room temperature add_reagents->react quench Quench with H2O, acidify react->quench extract Extract with organic solvent quench->extract purify Purify extract->purify end Boc-N-methyl-L-alanine purify->end

Caption: Workflow for the direct methylation of Boc-L-alanine.

  • Advantages:

    • Lower Reagent Cost: The starting materials (Boc-L-alanine, methyl iodide, sodium hydride) are generally less expensive than the pre-synthesized N-methylated building block.

    • Scalability: This method can be scaled up for the production of larger quantities of the N-methylated amino acid.

  • Disadvantages:

    • Multi-step Process: Requires additional reaction and purification steps, increasing labor and time.

    • Potential for Side Reactions: Over-methylation to form the quaternary ammonium salt is a possible side reaction.

    • Safety Concerns: Sodium hydride is a pyrophoric reagent that requires careful handling.

    • Purification Challenges: Separation of the desired product from unreacted starting material and byproducts can be challenging.

Method 3: Reductive Amination of a Keto-Acid

This method involves the reaction of a keto-acid, such as sodium pyruvate, with methylamine to form an imine, which is then reduced in situ to the corresponding N-methylated amino acid.[1] Sodium cyanoborohydride is a common reducing agent for this transformation.

  • Dissolve sodium pyruvate and methylamine hydrochloride in a suitable buffer (e.g., phosphate buffer, pH 7-8) or an aqueous methanol solution.

  • Add sodium cyanoborohydride (NaBH₃CN) to the solution at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring the progress by a suitable analytical technique (e.g., NMR or LC-MS).

  • Acidify the reaction mixture with dilute HCl to decompose any remaining borohydride.

  • Purify the product using ion-exchange chromatography.

start Start: Sodium Pyruvate & Methylamine HCl dissolve Dissolve in buffer start->dissolve add_reductant Add NaBH3CN dissolve->add_reductant react Stir for 24-48 hours add_reductant->react acidify Acidify with HCl react->acidify purify Purify via ion-exchange chromatography acidify->purify end N-methyl-L-alanine purify->end

Caption: Workflow for reductive amination of sodium pyruvate.

  • Advantages:

    • Cost-Effective Starting Materials: Sodium pyruvate and methylamine are inexpensive and readily available.

    • Potentially High Yield: This method can provide good yields of the desired product.

  • Disadvantages:

    • Racemization: The product is often a racemic mixture, requiring a subsequent chiral resolution step, which adds complexity and cost.

    • Long Reaction Times: The reaction can take up to 48 hours to reach completion.[1]

    • Purification: Ion-exchange chromatography can be time-consuming and may not be ideal for large-scale production.

    • Toxicity: Sodium cyanoborohydride is toxic and requires careful handling.

Quantitative Comparison and Cost-Effectiveness Analysis

To provide a clear comparison, the following table summarizes the key quantitative aspects of each method. The cost analysis is based on approximate prices from common chemical suppliers and may vary.

ParameterMethod 1: Building BlockMethod 2: In-situ MethylationMethod 3: Reductive Amination
Starting Material Cost HighModerateLow
Approx. Reagent Cost/gram of Product €71.00/g (for (R)-tert-Butyl 2-(methylamino)propanoate HCl)[4]€2.31/g (for Boc-L-alanine) + reagents[5]< €1/g (for Sodium Pyruvate & Methylamine HCl)
Reaction Time N/A (direct use)~24 hours[1]24-48 hours[1]
Typical Yield N/A (used in coupling)70-90%60-99% (before chiral resolution)[6]
Purity/Enantioselectivity High (commercially guaranteed)Generally high (retention of stereochemistry)Racemic (requires resolution)
Number of Steps 1 (coupling)2-3 (methylation, deprotection, purification)2-3 (amination/reduction, purification, resolution)
Ease of Purification Straightforward (standard peptide purification)Moderate (chromatography may be needed)Difficult (ion-exchange and chiral resolution)
Safety Concerns Standard peptide synthesis hazardsPyrophoric NaH, toxic methyl iodideToxic NaBH₃CN

Conclusion and Recommendations

The choice of synthetic strategy for incorporating N-methyl-L-alanine is a trade-off between convenience, time, and cost.

  • For small-scale synthesis, rapid lead optimization, and when time is a critical factor, the use of commercially available (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride (Method 1) is the most efficient approach. The high cost is offset by the significant time savings and the reliability of using a high-purity, pre-made building block.

  • For medium to large-scale synthesis where cost is a major consideration, in-situ methylation of a protected L-alanine derivative (Method 2) offers a compelling balance. While it requires additional synthetic steps, the lower cost of starting materials can lead to significant savings. This method is particularly attractive if the laboratory is equipped to handle air-sensitive reagents safely.

  • The reductive amination of a keto-acid (Method 3) is the most economical in terms of raw material costs but is the most labor-intensive and technically challenging. The major drawback is the formation of a racemic product, which necessitates a costly and time-consuming chiral resolution step. This method is generally not recommended unless a racemic mixture is acceptable or an efficient resolution method is already established.

Ultimately, the most cost-effective method will depend on the specific needs of the project, including the scale of the synthesis, the available resources (time, equipment, and personnel), and the required purity of the final product. A thorough evaluation of these factors will enable researchers to make an informed decision that optimizes both their scientific outcomes and their budget.

References

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A Comparative Guide to the Synthesis of (S)-tert-Butyl 2-(methylamino)propanoate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride, a chiral building block of significant interest in pharmaceutical synthesis, plays a crucial role in the development of various therapeutic agents. Its incorporation into drug candidates can influence their pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, literature-based comparison of the primary synthetic methodologies for this compound, offering a critical evaluation of their respective advantages and limitations to aid researchers in selecting the most appropriate route for their specific needs.

Two principal synthetic strategies emerge from the literature for the preparation of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride: the direct N-methylation of L-alanine tert-butyl ester and reductive amination of a pyruvate-derived precursor. This guide will dissect these approaches, providing detailed experimental protocols, a comparative analysis of their key performance indicators, and insights into the chemical principles underpinning each method.

Method 1: Direct N-Methylation of L-Alanine tert-Butyl Ester Hydrochloride

This approach is a straightforward pathway that begins with the readily available L-alanine tert-butyl ester hydrochloride. The core of this method lies in the selective methylation of the primary amine. A prominent and classic method for this transformation is the Eschweiler-Clarke reaction.

Mechanistic Insight: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process where a primary or secondary amine is methylated using excess formaldehyde and formic acid.[1][2] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by hydride transfer from formic acid. The driving force for the reaction is the formation of carbon dioxide gas.[3] For a primary amine like L-alanine tert-butyl ester, the process occurs twice to yield the N,N-dimethylated product is a risk, but careful control of reaction conditions can favor the mono-methylated product.

Experimental Protocol: N-Methylation of L-Alanine tert-Butyl Ester via a Modified Eschweiler-Clarke Approach

This protocol is a representative synthesis based on established principles of the Eschweiler-Clarke reaction adapted for amino acid esters.

Step 1: Liberation of the Free Amine

  • Suspend L-Alanine tert-butyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), dropwise at 0 °C to liberate the free amine.

  • Stir the mixture for 30 minutes at 0 °C.

Step 2: N-Methylation

  • To the stirred suspension, add aqueous formaldehyde (37 wt. %, 1.2 eq) followed by formic acid (98%, 2.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (S)-tert-Butyl 2-(methylamino)propanoate.

  • Dissolve the purified product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride.

Method 2: Reductive Amination of tert-Butyl Pyruvate with Methylamine

This alternative strategy constructs the target molecule by forming the C-N bond through the reaction of a keto-ester with methylamine, followed by reduction of the resulting imine.[4][5] This method offers the advantage of building the chiral center and introducing the methylamino group in a single conceptual step.

Mechanistic Insight: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (in this case, tert-butyl pyruvate) with an amine (methylamine) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[6] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for reducing the protonated imine over the carbonyl starting material.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative synthesis based on established principles of reductive amination.

Step 1: Imine Formation and In Situ Reduction

  • Dissolve tert-butyl pyruvate (1.0 eq) and methylamine hydrochloride (1.2 eq) in a suitable solvent, such as methanol or a mixture of methanol and a non-protic solvent like DCM.

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise at room temperature. The pH of the reaction mixture should be maintained between 6 and 7 to ensure the formation of the iminium ion.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by TLC or LC-MS.

Step 2: Work-up and Isolation

  • Carefully quench the reaction by the addition of dilute aqueous HCl to decompose any remaining reducing agent.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Convert the purified free base to the hydrochloride salt as described in Method 1.

Comparative Analysis of Synthetic Methods

FeatureMethod 1: Direct N-Methylation (Eschweiler-Clarke)Method 2: Reductive Amination
Starting Materials L-Alanine tert-butyl ester hydrochloridetert-Butyl pyruvate, Methylamine hydrochloride
Reagent Toxicity Formaldehyde is a known carcinogen.Sodium cyanoborohydride is highly toxic and generates HCN upon acidification.
Scalability Generally scalable, with considerations for gas evolution (CO₂).Scalable, but requires careful control of pH and handling of the reducing agent.
Yield Moderate to good, potential for over-methylation.Generally good, can be optimized by controlling reaction conditions.
Chiral Integrity High, as the chiral center is not directly involved in the reaction.Dependent on the stereoselectivity of the reduction step if a prochiral starting material is used. Starting with a chiral precursor is preferred.
Purification Column chromatography is often required to separate from starting material and potential di-methylated by-product.Column chromatography is typically necessary to remove unreacted starting materials and by-products.
Cost-Effectiveness Reagents are relatively inexpensive.The cost of the keto-ester and the reducing agent can be higher.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Method 1: Direct N-Methylation cluster_1 Method 2: Reductive Amination L-Alanine_tert-butyl_ester_HCl L-Alanine tert-Butyl Ester Hydrochloride Free_Amine L-Alanine tert-Butyl Ester (Free Amine) L-Alanine_tert-butyl_ester_HCl->Free_Amine Base (e.g., TEA) Product_1 (S)-tert-Butyl 2-(methylamino)propanoate Hydrochloride Free_Amine->Product_1 HCHO, HCOOH (Eschweiler-Clarke) tert-Butyl_Pyruvate tert-Butyl Pyruvate Imine_Intermediate Imine Intermediate tert-Butyl_Pyruvate->Imine_Intermediate Methylamine_HCl Methylamine Hydrochloride Methylamine_HCl->Imine_Intermediate Product_2 (S)-tert-Butyl 2-(methylamino)propanoate Hydrochloride Imine_Intermediate->Product_2 Reducing Agent (e.g., NaBH₃CN)

Caption: Synthetic routes to (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride.

Conclusion and Recommendations

Both the direct N-methylation of L-alanine tert-butyl ester and the reductive amination of tert-butyl pyruvate offer viable pathways to (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride.

  • Method 1 (Eschweiler-Clarke) is a classic and often cost-effective choice, particularly when starting from the readily available L-alanine derivative. However, the potential for over-methylation and the use of formaldehyde are notable drawbacks. Careful optimization and control of the reaction stoichiometry and temperature are crucial for maximizing the yield of the desired mono-methylated product.

  • Method 2 (Reductive Amination) provides a more convergent approach. The primary challenge lies in the availability and cost of the tert-butyl pyruvate starting material and the safe handling of the reducing agent. This method may be preferred when high selectivity for mono-methylation is critical and the starting materials are readily accessible.

The ultimate choice of synthetic route will depend on the specific requirements of the research or development project, including scale, cost considerations, available equipment, and safety protocols. For large-scale production, a thorough process optimization and safety assessment for either route is imperative. It is recommended that researchers perform small-scale trial reactions to evaluate the efficiency and feasibility of each method within their own laboratory settings before committing to a larger-scale synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.